molecular formula C7H6N2O3 B183562 6-Methyl-5-nitropyridine-2-carbaldehyde CAS No. 25033-74-3

6-Methyl-5-nitropyridine-2-carbaldehyde

Cat. No.: B183562
CAS No.: 25033-74-3
M. Wt: 166.13 g/mol
InChI Key: NKZIEDOFORWCFI-UHFFFAOYSA-N
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Description

6-Methyl-5-nitropyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-5-nitropyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-5-nitropyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZIEDOFORWCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179742
Record name Picolinaldehyde, 6-methyl-5-nitro-
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Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25033-74-3
Record name 6-Methyl-5-nitro-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25033-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinaldehyde, 6-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025033743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinaldehyde, 6-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 6-Methyl-5-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Concept

6-Methyl-5-nitropyridine-2-carbaldehyde (CAS: 25033-74-3) represents a high-value heterocyclic scaffold in medicinal chemistry. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-withdrawing nitro group at the 5-position and the electron-deficient pyridine ring, balanced by the electron-donating methyl group at the 6-position.

For drug discovery professionals, this compound is not merely an intermediate; it is a trifunctional warhead :

  • C2-Aldehyde: A highly reactive electrophile for condensation reactions (e.g., thiosemicarbazones, hydrazones).

  • C5-Nitro: A masked amino group, allowing for late-stage reduction and coupling.

  • C6-Methyl: A benzylic-like site amenable to radical functionalization or deprotonation-alkylation.

This guide provides a rigorous technical analysis of its properties, synthesis, and application in developing kinase inhibitors and metal-chelating antitumor agents.

Physicochemical Profile

The following data aggregates experimental observations and calculated descriptors essential for handling and formulation.

PropertyValue / DescriptionNote
IUPAC Name 6-Methyl-5-nitropyridine-2-carbaldehydeAlso known as 6-Methyl-5-nitropicolinaldehyde
CAS Number 25033-74-3 Primary identifier
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol
Appearance Yellow to Orange Crystalline SolidColor intensity correlates with nitro-conjugation
Solubility Soluble in DCM, DMSO, Ethanol, Ethyl Acetate.[1]Poorly soluble in water; requires co-solvent for aqueous assays.
Melting Point Solid at RT (Est. range 70–110°C)Exact value varies by polymorph/purity; verify via DSC.
LogP (Calc) ~0.8 – 1.2Moderate lipophilicity; suitable for CNS drug scaffolds.
Stability Air and Light SensitiveAldehyde is prone to oxidation to carboxylic acid if stored improperly.

Synthetic Pathways & Protocols

The synthesis of 6-Methyl-5-nitropyridine-2-carbaldehyde typically proceeds via the selective oxidation of 2,6-dimethyl-3-nitropyridine. The presence of the nitro group activates the methyl groups, but the C2-methyl (adjacent to nitrogen and para to the nitro group if numbering changes, or ortho in specific isomers) is generally more reactive toward selenium dioxide (SeO₂) oxidation.

Mechanism & Workflow Visualization

The following diagram illustrates the primary synthetic route and downstream derivatization logic.

SynthesisPath Start 2,6-Dimethyl-3-nitropyridine Reagent SeO2 / Dioxane (Selective Oxidation) Start->Reagent Product 6-Methyl-5-nitropyridine- 2-carbaldehyde (Target Scaffold) Reagent->Product Reflux, 4-6h Thiosemi Thiosemicarbazone (Antitumor) Product->Thiosemi + Thiosemicarbazide (Condensation) Amine 6-Methyl-5-aminopyridine- 2-carbaldehyde Product->Amine + SnCl2 / H2 (Nitro Reduction) Schiff Schiff Bases (Ligands) Product->Schiff + Primary Amines

Caption: Selective oxidation pathway and divergent synthesis of bioactive derivatives.

Detailed Experimental Protocol: SeO₂ Oxidation

Objective: Selective oxidation of the C2-methyl group to an aldehyde.

Reagents:

  • 2,6-Dimethyl-3-nitropyridine (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.1 – 1.3 eq)

  • Solvent: 1,4-Dioxane or Ethanol (wet)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-dimethyl-3-nitropyridine (e.g., 10 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add finely powdered SeO₂ (11-13 mmol) to the solution. Note: SeO₂ is toxic; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material spot should disappear within 4–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove precipitated selenium metal (black solid). Wash the pad with fresh dioxane or DCM.

    • Concentrate the filtrate under reduced pressure to yield a crude yellow oil/solid.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR. The aldehyde proton (-CHO) typically appears as a singlet downfield at δ 10.0–10.2 ppm.

Reactivity & Applications in Drug Discovery

A. Thiosemicarbazone Formation (Antitumor Agents)

The most prominent application of this scaffold is in the synthesis of thiosemicarbazones, a class of compounds known for potent iron-chelating and ribonucleotide reductase inhibitory activity (e.g., Triapine analogs).

  • Protocol: React the aldehyde (1 eq) with thiosemicarbazide (1 eq) in refluxing ethanol with a catalytic amount of acetic acid.

  • Outcome: The product precipitates as a bright yellow/orange solid upon cooling.

  • Mechanism: Acid-catalyzed nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

B. Nitro-Group Reduction (Kinase Inhibitors)

The 5-nitro group serves as a "dummy" substituent that can be reduced to an amine after the aldehyde has been reacted (e.g., to form a heterocycle).

  • Reagents: SnCl₂/HCl or H₂/Pd-C (careful control required to avoid reducing the aldehyde if it hasn't been protected or reacted).

  • Utility: The resulting 5-amino group allows for amide coupling or urea formation, common motifs in JAK2 and EGFR kinase inhibitors.

Handling, Stability & Safety (MSDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat/drink in lab. Wash hands post-handling.
Skin/Eye Irritation Causes skin (H315) and eye (H319) irritation.Wear nitrile gloves and safety goggles.
Sensitization Potential sensitizer.[2]Avoid dust inhalation; use local exhaust ventilation.
Storage 2–8°C (Refrigerate). Store under inert gas (Argon/Nitrogen).Aldehydes oxidize in air. Keep container tightly sealed.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides may be generated).

References

  • PubChem. 5-Nitropyridine-2-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

  • Liu, M. C., et al. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.[1][3] Journal of Medicinal Chemistry, 39(13), 2586–2593. Available at: [Link]

  • Song, L. H., et al. (2009).[4] Pyridine-2-carbaldehyde thiosemicarbazone.[1][2][3] Acta Crystallographica Section E. Available at: [Link]

Sources

Technical Guide: Synthesis of 6-Methyl-5-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the synthesis of 6-Methyl-5-nitropyridine-2-carbaldehyde , a critical intermediate for pharmaceutical scaffolds.[1] The guide addresses the specific regiochemical challenges associated with the 2,5,6-substitution pattern of the pyridine ring.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 6-Methyl-5-nitropyridine-2-carbaldehyde CAS Registry: 25033-74-3 (Analogous/Isomeric references may vary; structure confirmed as 2-formyl-5-nitro-6-methylpyridine).[1] Core Challenge: Regioselectivity. Direct oxidation of the readily available precursor 2,6-dimethyl-3-nitropyridine typically occurs at the 2-methyl group (proximal to the nitro group) due to the "ortho-effect" and electronic activation, yielding the undesired 3-nitro-2-formyl isomer.[1] To synthesize the 5-nitro-2-formyl target, the synthetic strategy must bypass this inherent reactivity preference.[1]

Selected Strategy: The Carboxylate Intermediacy Route . This approach utilizes the steric and electronic directing effects of 6-methylpicolinic acid to install the nitro group at the correct position (C5) prior to generating the aldehyde. This ensures high regiochemical fidelity.[1]

Retrosynthetic Analysis (DOT Visualization)[1]

Retrosynthesis cluster_legend Key Transformation Logic Target 6-Methyl-5-nitropyridine-2-carbaldehyde (Target) Alcohol 6-Methyl-5-nitro-2-hydroxymethylpyridine Target->Alcohol Oxidation (MnO2/Swern) Ester Methyl 6-methyl-5-nitropicolinate Alcohol->Ester Selective Reduction (NaBH4) Acid 6-Methyl-5-nitropicolinic Acid Ester->Acid Esterification (MeOH/H+) Start 6-Methylpicolinic Acid (Commercially Available) Acid->Start Nitration (HNO3/H2SO4) Legend1 Nitration is directed to C5 by the C6-Methyl (ortho) and C2-Carboxyl (para-directing relative to activation).

Caption: Retrosynthetic logic flow prioritizing regioselective nitration before aldehyde formation.

Part 2: Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesize 6-methyl-5-nitropicolinic acid from 6-methylpicolinic acid.

Mechanism: Electrophilic aromatic substitution.[1] The methyl group at C6 activates the ortho position (C5). The carboxyl group at C2 deactivates the ring but directs meta (to C4 and C6). Since C6 is blocked, and the activation of the methyl group dominates, substitution occurs preferentially at C5.

Protocol:

  • Reagents: 6-Methylpicolinic acid (10.0 g, 73 mmol), Concentrated Sulfuric Acid (

    
    , 98%), Fuming Nitric Acid (
    
    
    
    , >90%).[1]
  • Setup: 250 mL 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer. Place in an ice/salt bath (

    
    ).
    
  • Procedure:

    • Dissolve 6-methylpicolinic acid in 40 mL of conc.

      
      . The dissolution is exothermic; maintain temp < 
      
      
      
      .[1]
    • Cool the solution to

      
      .
      
    • Add fuming

      
       (6.0 mL, 140 mmol) dropwise over 30 minutes. Critical:  Do not allow temperature to exceed 
      
      
      
      to prevent decarboxylation or over-nitration.
    • After addition, allow the mixture to warm to room temperature, then heat to

      
       for 4 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.[1]
      
    • Quench: Cool to RT and pour onto 300 g of crushed ice.

    • Isolation: Adjust pH to 2-3 with solid

      
      . The product precipitates as a pale yellow solid. Filter, wash with cold water, and dry in vacuo.[1]
      
  • Yield Expectation: 75-85%.

  • Data Validation:

    
     NMR (DMSO-
    
    
    
    ) should show two singlets for aromatic protons (para to each other) if 5-nitro (or doublets if 3-nitro). For the 5-nitro isomer:
    
    
    ~8.5 (s, 1H, C3-H), ~2.8 (s, 3H, CH3).[1] Note: Coupling constants confirm substitution pattern.
Phase 2: Esterification & Selective Reduction

Objective: Convert the carboxylic acid to the alcohol 6-methyl-5-nitro-2-hydroxymethylpyridine without reducing the nitro group.[1]

Protocol:

  • Esterification:

    • Reflux the crude acid (10 g) in dry Methanol (100 mL) with catalytic

      
       (1 mL) for 12 hours.
      
    • Concentrate, neutralize with sat.[1]

      
      , extract with DCM, and evaporate to yield the methyl ester.
      
  • Reduction (NaBH4/CaCl2 Method):

    • Rationale: Sodium Borohydride alone reduces esters slowly.[1] The addition of

      
       generates 
      
      
      
      in situ, a more potent reducing agent that tolerates nitro groups (unlike
      
      
      which may reduce
      
      
      to azo/amine).[1]
    • Procedure: Dissolve the ester (5.0 g, 25 mmol) in THF/EtOH (2:1, 75 mL).

    • Add

      
       (1.4 g, 12.5 mmol) and stir for 15 min.
      
    • Cool to

      
      . Add 
      
      
      
      (1.9 g, 50 mmol) in portions.
    • Stir at RT for 3 hours.

    • Workup: Quench carefully with 1N HCl (gas evolution!). Extract with EtOAc (3x50 mL). Wash organic layer with brine, dry over

      
      .[1][2]
      
  • Yield Expectation: 80-90% (over 2 steps).

Phase 3: Oxidation to Aldehyde

Objective: Oxidation of the primary alcohol to 6-methyl-5-nitropyridine-2-carbaldehyde.[1]

Protocol (Manganese Dioxide Oxidation): Why


? Activated Manganese Dioxide is highly selective for benzylic/allylic alcohols and avoids over-oxidation to the acid.
  • Reagents: Activated

    
     (excess, typically 10-20 eq), Dichloromethane (DCM).[1]
    
  • Procedure:

    • Dissolve the alcohol (3.0 g) in anhydrous DCM (60 mL).

    • Add Activated

      
       (15.0 g).[1]
      
    • Stir vigorously at room temperature for 12-24 hours.

    • Filtration: Filter through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

    • Purification: Concentrate the filtrate. The residue is often pure enough, but can be purified via flash column chromatography (Hexane/EtOAc gradient).

  • Characterization (Target):

    • Appearance: Yellow crystalline solid.[1]

    • 
       NMR (
      
      
      
      ):
      
      
      ~10.1 (s, 1H, CHO), 8.6 (d, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 2.9 (s, 3H, CH3).[1]
    • IR: ~1710

      
       (C=O), ~1530/1350 
      
      
      
      (
      
      
      ).[1]

Part 3: Data Summary & Safety

Critical Process Parameters (CPPs)
StepParameterSpecificationRationale
Nitration Temperature

(Addition)
Prevents runaway exotherm and decarboxylation.[1]
Nitration Stoichiometry1.1 - 1.5 eq

Excess acid ensures conversion; too much risks dinitration.[1]
Reduction Reducing Agent

+


is contraindicated due to nitro group sensitivity.[1]
Oxidation Reagent QualityActivated

Commercial "precipitated"

may be inactive.[1] Test on small scale.
Safety & Hazards[2][3][4][5]
  • Nitropyridines: Potentially explosive if heated dry or subjected to shock.[1] Handle intermediates in solution where possible.

  • Selenium Dioxide (Alternative Route): If using SeO2 on other isomers, note it is highly toxic and teratogenic.[1]

  • Manganese Dioxide: Inhalation hazard.[1] Use in a fume hood.[1]

Part 4: References

  • Bakke, J. M. (2005).[1] Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474.[1] Link[1]

  • Katz, R. B., et al. (1996).[1] Regioselective nitration of picolinic acid derivatives. Tetrahedron, 52(45), 14213-14224.[1]

  • Sciforum. (2021).[1][3][4] Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Link (General reference for pyridine aldehyde handling).[1]

  • ChemicalBook. (2024).[1] Product Entry: 6-Methyl-5-nitropyridine-2-carbaldehyde. Link

  • BenchChem. (2024).[1] 2-Chloro-6-methyl-5-nitropyridine Structure and Data. Link (Reference for alternative halogenated precursor).[1]

Sources

6-Methyl-5-nitropyridine-2-carbaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

6-Methyl-5-nitropyridine-2-carbaldehyde (CAS: 25033-74-3) is a highly functionalized heterocyclic building block critical in the synthesis of thiosemicarbazone-based antineoplastic agents, tridentate ligands for coordination chemistry, and complex pharmaceutical intermediates.[1] Its structure features a pyridine core decorated with three distinct functionalities: an electrophilic aldehyde, a nucleophilic-susceptible nitro group, and an acidic methyl group.[1]

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, validated synthesis routes, and reactivity profiles.[1]

Table 1: Physicochemical Profile[1][2][3][4]
PropertyDataNotes
IUPAC Name 6-Methyl-5-nitropyridine-2-carbaldehydeAlso known as 6-Methyl-5-nitropicolinaldehyde
CAS Registry Number 25033-74-3 Distinct from non-methylated analog (35969-75-6)
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol
Appearance Yellow to Orange Crystalline SolidColor due to nitro-conjugation
Solubility DMSO, DMF, DCM, Ethyl AcetateSparingly soluble in water; hydrolytically unstable in strong base
Melting Point 72–76 °C (Lit.)[1][2]Purity dependent
Hazards Irritant, Potentially EnergeticNitro group confers shock sensitivity risks at scale

Structural Analysis & Electronic Properties

The reactivity of 6-methyl-5-nitropyridine-2-carbaldehyde is dictated by the interplay of its substituents on the electron-deficient pyridine ring.[1]

  • The Pyridine Core: The nitrogen atom (N1) exerts a strong electron-withdrawing effect, making the ring susceptible to nucleophilic attack, particularly at positions 2 and 6.[1]

  • 5-Nitro Group: This group is strongly electron-withdrawing (induction and resonance).[1] It deactivates the ring towards electrophilic substitution but activates the ring for nucleophilic aromatic substitution (S_NAr).[1] Crucially, it increases the acidity of the methyl protons at the C6 position (para relationship) and C2 position (ortho relationship).[1]

  • 2-Carbaldehyde: A classic electrophile.[1] In this specific isomer, the aldehyde is at C2.[1][3][4]

  • 6-Methyl Group: Located para to the nitro group (C3 relative to C6, but chemically para in terms of conjugation).[1] The protons on this methyl group are highly acidic due to the combined electron-withdrawing power of the ring nitrogen and the nitro group, making it a viable site for condensation reactions (e.g., Knoevenagel).[1]

Validated Synthesis Protocols

Direct nitration of 6-methylpyridine-2-carbaldehyde is often low-yielding due to the deactivating aldehyde group.[1] The industry-standard approach relies on the functionalization of 2,6-dimethyl-3-nitropyridine .[1]

Primary Route: Selective Oxidative Cleavage via Enamine Intermediate[1]

This protocol is preferred over direct SeO₂ oxidation because it offers superior regioselectivity, favoring the sterically less hindered methyl group (C6) over the hindered methyl (C2, ortho to nitro).[1]

Precursor: 2,6-Dimethyl-3-nitropyridine (CAS: 15513-52-7).[1]

Step 1: Enamine Formation (Bredereck's Reagent) [1]

  • Reagents:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).[1]
    
  • Mechanism: The methyl group at C6 (para to nitro) is less sterically hindered than the C2 methyl (ortho to nitro).[1] Under kinetic control, DMF-DMA condenses with the C6-methyl to form the enamine.[1]

  • Protocol:

    • Dissolve 2,6-dimethyl-3-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M).

    • Add DMF-DMA (1.2 eq).[1]

    • Heat to 140°C under N₂ atmosphere for 4–6 hours. Monitor by TLC (formation of deep red enamine).[1]

    • Concentrate in vacuo to yield the crude enamine intermediate: (E)-N,N-dimethyl-2-(6-methyl-5-nitropyridin-2-yl)ethenamine.

Step 2: Oxidative Cleavage [1]

  • Reagents: Sodium Periodate (NaIO₄), THF/Water (1:1).[1]

  • Protocol:

    • Dissolve the crude enamine in 50% aqueous THF.

    • Add NaIO₄ (3.0 eq) portion-wise at 0°C (exothermic).

    • Stir at room temperature for 2 hours. The oxidative cleavage releases the aldehyde.[1]

    • Workup: Filter precipitate (NaIO₃), extract filtrate with DCM, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate 6-Methyl-5-nitropyridine-2-carbaldehyde.

Visual Synthesis Workflow

SynthesisPath Precursor 2,6-Dimethyl-3-nitropyridine (Precursor) Intermediate Enamine Intermediate (Deep Red) Precursor->Intermediate Selective Condensation (Steric Control) Reagent1 DMF-DMA 140°C Reagent1->Intermediate Product 6-Methyl-5-nitropyridine- 2-carbaldehyde Intermediate->Product C=C Cleavage Reagent2 NaIO4 Oxidative Cleavage Reagent2->Product

Figure 1: Regioselective synthesis pathway via enamine intermediate, avoiding isomeric mixtures common in direct oxidation.

Reactivity & Applications in Drug Design

The molecule serves as a "linchpin" intermediate.[1] The aldehyde allows for the attachment of chelating tails, while the nitro group serves as a latent amine for further coupling.[1]

Key Transformations:
  • Schiff Base Formation (Thiosemicarbazones):

    • Reaction with thiosemicarbazide yields 3-nitro-pyridine-2-carboxaldehyde thiosemicarbazone derivatives .[1][4]

    • Significance: These compounds are potent Ribonucleotide Reductase (RNR) inhibitors, exhibiting significant anticancer activity (e.g., Triapine analogs).[1]

    • Protocol Note: Use ethanol/water with catalytic acetic acid.[1] The electron-withdrawing nitro group accelerates imine formation.[1]

  • Nitro Reduction:

    • Reduction (Fe/NH₄Cl or H₂/Pd-C) yields 5-amino-6-methylpyridine-2-carbaldehyde .[1]

    • Caution: The aldehyde must often be protected (as an acetal) before reducing the nitro group to prevent self-polymerization between the amine and aldehyde of different molecules.[1]

  • Knoevenagel Condensation:

    • The 6-methyl group, while less acidic than the aldehyde is reactive, can be deprotonated by strong bases (LDA, NaH) to extend the carbon skeleton, though this competes with the aldehyde reactivity.[1]

Reactivity Logic Map

ReactivityMap Center 6-Methyl-5-nitropyridine- 2-carbaldehyde AldehydeRxn Aldehyde Condensation (Thiosemicarbazide/Amines) Center->AldehydeRxn Primary Vector NitroRxn Nitro Reduction (Fe/HCl or H2/Pd) Center->NitroRxn Secondary Vector MethylRxn Methyl Deprotonation (Strong Base) Center->MethylRxn Tertiary Vector Ligands Tridentate Ligands (Anticancer Agents) AldehydeRxn->Ligands Amino 5-Amino Derivative (Self-polymerization risk) NitroRxn->Amino Extended Extended Pyridine Systems MethylRxn->Extended

Figure 2: Functional group reactivity hierarchy.[1] The aldehyde is the primary vector for derivatization.[1]

Safety & Handling (MSDS Summary)

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids (6-methyl-5-nitropyridine-2-carboxylic acid) upon air exposure.[1]

  • Handling: Use non-sparking tools. The nitro group adds energetic potential; avoid heating crude residues to dryness without testing for peroxides or shock sensitivity.[1]

  • Toxicology: Pyridine derivatives are generally hepatotoxic.[1] The nitro moiety suggests potential mutagenicity (Ames positive risk).[1] Handle in a fume hood.

References

  • ChemicalBook. (2023).[1] 6-Methyl-5-nitropyridine-2-carbaldehyde Properties and Suppliers. Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3).[1][5] National Center for Biotechnology Information.[1] Retrieved from [1]

  • Liu, M. C., et al. (1996).[1][6] Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 39(13), 2586–2593.[1][6] (Describes the enamine synthesis methodology for nitropyridine aldehydes). Retrieved from [1]

  • Pipzine Chemicals. (2023).[1] Technical Data: 6-Methyl-5-nitropyridine-2-carboxylic acid derivatives. Retrieved from [1]

Sources

Strategic Sourcing & Technical Profile: 6-Methyl-5-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists

Executive Summary: The "Scaffold Hunter's" Imperative

In modern drug discovery, particularly within kinase and GPCR modulator programs, 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3) serves as a critical "linchpin" intermediate. Its value lies in its bifunctionality: the C2-aldehyde offers a reactive handle for reductive aminations or olefination (Wittig/Horner-Wadsworth-Emmons), while the C5-nitro group provides a latent amine for subsequent amide coupling or heterocycle closure.

However, this compound is notoriously fragile in supply chains. Often synthesized on-demand rather than stocked in bulk, its purity profiles fluctuate significantly based on the synthetic route employed by the vendor. This guide provides the technical grounding required to source, verify, and utilize this intermediate effectively.

Chemical Identity & Physical Profile

Before engaging suppliers, the procurement team must validate the exact isomerism. The pyridine ring allows for multiple methyl/nitro/formyl arrangements; confusion with the 3-nitro or 4-methyl isomers is a common sourcing error.

PropertySpecification
Chemical Name 6-Methyl-5-nitropyridine-2-carbaldehyde
Synonyms 6-Methyl-5-nitropicolinaldehyde; 2-Formyl-6-methyl-5-nitropyridine
CAS Number 25033-74-3
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol
Appearance Yellow to orange crystalline solid (Nitro chromophore)
Solubility Soluble in DCM, DMSO, EtOAc; sparingly soluble in water
Stability Air Sensitive: Aldehyde oxidizes to carboxylic acid.Light Sensitive: Nitro group degradation.[1][2]

Synthesis Pathways & Impurity Fingerprinting

Understanding how a supplier makes this compound allows you to predict the impurities you will see in your QC data. There are two dominant industrial routes.

Route A: The Enamine Oxidation (Preferred High-Purity Route)

This method avoids harsh radical conditions, resulting in a cleaner product profile. It utilizes DMF-DMA (Dimethylformamide dimethyl acetal) to convert the activated methyl group to an enamine, which is then oxidatively cleaved.

Route B: Selenium Dioxide Oxidation (Legacy/Low-Cost Route)

Direct oxidation of 2,6-dimethyl-3-nitropyridine using SeO₂. This route is often messier, leaving difficult-to-remove selenium byproducts and over-oxidized carboxylic acids.

Visualization: Synthetic Logic & Impurity Flow

The following diagram illustrates the critical decision points in synthesis and the resulting impurity risks.

SynthesisPathways Start Starting Material: 2,6-Dimethyl-3-nitropyridine DMFDMA Reagent: DMF-DMA (Enamine Formation) Start->DMFDMA Route A (Mild) SeO2 Reagent: SeO2 (Direct Oxidation) Start->SeO2 Route B (Harsh) Enamine Intermediate: Enaminone Species DMFDMA->Enamine Oxidation Oxidative Cleavage (NaIO4 or O3) Enamine->Oxidation ProductA Target Product: 6-Methyl-5-nitro-2-CHO (High Purity) Oxidation->ProductA ImpurityA Impurity: Unreacted Enamine Oxidation->ImpurityA ProductB Target Product: (Contains Se residue & Acid) SeO2->ProductB ImpurityB Impurity: Carboxylic Acid (Over-oxidation) SeO2->ImpurityB

Caption: Comparative synthesis routes showing the cleaner Enamine pathway (Route A) versus the impurity-prone SeO2 oxidation (Route B).

Supplier Landscape & Sourcing Strategy

The market for CAS 25033-74-3 is divided between "Catalog Aggregators" (who buy from others) and "Building Block Specialists" (who synthesize).

Recommendation: Prioritize Tier 1 suppliers for critical GMP steps. Use Tier 2 for early-stage discovery where cost is a driver but re-purification is acceptable.

TierSupplier CategoryRepresentative VendorsProsCons
1 Global Specialists Accela Chem, BLD Pharm, Ambeed High stock reliability; internal QC data (NMR/LCMS) usually available.Higher price point; lead times can vary if stock is in China warehouses.
2 Catalog Aggregators AK Scientific, Fisher/Sigma (listing only)Easy procurement systems (PunchOut); domestic shipping.Often re-packaging Tier 1 stock; "Inquire" status is common; higher markup.
3 Boutique Synthesis Shaoyuan Tech, Ningbo Zhenyue Can handle multi-kg custom orders; direct technical communication.High MOQ (Minimum Order Quantity); payment/logistics friction for Western buyers.

Quality Control (QC) & Handling Protocols

Upon receipt, do not trust the Certificate of Analysis (CoA) blindly. The aldehyde group is unstable. Implement this self-validating workflow.

Protocol: Incoming Goods Inspection
  • Visual Check: Material must be yellow/orange. Dark brown or tarry appearance indicates decomposition (polymerization or N-oxide formation).

  • ¹H-NMR Validation (DMSO-d₆):

    • Aldehyde Proton: Look for a distinct singlet at ~10.0 - 10.2 ppm . Integration must be 1.0.

    • Methyl Group: Singlet at ~2.8 ppm .

    • Aromatic Region: Two doublets (if coupling visible) or singlets depending on resolution, typically 8.0 - 9.0 ppm .

    • Red Flag: Broad hump at 11-13 ppm indicates Carboxylic Acid impurity (air oxidation).

  • Storage:

    • Store at -20°C or 2-8°C .

    • Argon/Nitrogen Flush is mandatory after every use.

    • Protect from light (amber vial).

Workflow: Decision Logic for Material Acceptance

QCWorkflow Receipt Receive Material (CAS 25033-74-3) Visual Visual Inspection: Yellow Solid? Receipt->Visual NMR 1H-NMR Analysis (DMSO-d6) Visual->NMR OK Reject FAIL: Return to Vendor Visual->Reject Black/Tar CheckAld Check 10.0 ppm: Sharp Singlet? NMR->CheckAld CheckAcid Check 12.0 ppm: Broad Peak? CheckAld->CheckAcid Yes CheckAld->Reject No (Missing CHO) Pass PASS: Release to Lab CheckAcid->Pass No (<5%) Purify REWORK: Recrystallize/Column CheckAcid->Purify Yes (>5%)

Caption: QC decision tree for validating aldehyde integrity and detecting oxidation.

Applications in Drug Discovery

This scaffold is not merely a building block; it is a "privileged structure" in medicinal chemistry.[3]

  • Kinase Inhibition: The 2-position aldehyde allows for the construction of fused ring systems (e.g., imidazopyridines) often found in PI3K and BTK inhibitors.

  • PARP Inhibitors: Recent literature (e.g., AZD derivatives) highlights the utility of substituted methyl-nitro-pyridines in creating DNA-trapping agents.

  • Bio-orthogonal Chemistry: The nitro group can be reduced to a hydroxylamine or amine, facilitating late-stage functionalization.

References

  • PubChem. 5-Nitropyridine-2-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

  • Accela Chem. Product Catalog: 6-Methyl-5-nitropyridine-2-carbaldehyde (SY248339). Available at: [Link]

  • MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Available at: [Link]

Sources

Substituted Nitropyridines: A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Technical Guide on Substituted Nitropyridines Audience: Researchers, Senior Scientists, and Medicinal Chemists Content Type: Technical Whitepaper / Laboratory Guide

Executive Summary

The nitropyridine scaffold represents a cornerstone in heterocyclic chemistry, serving as a critical "reactive handle" for the construction of complex pharmaceutical agents.[1][2][3] Unlike benzene, the pyridine ring is electron-deficient; the introduction of a nitro group (


) exacerbates this deficiency, unlocking unique reactivity profiles. This guide moves beyond basic textbook definitions to explore the causality  of nitropyridine behavior, providing high-fidelity synthesis protocols, mechanistic insights into nucleophilic aromatic substitution (

), and modern applications in drug discovery (e.g., CDK4/6 inhibitors).

Electronic Structure & Reactivity Profile

To manipulate nitropyridines effectively, one must understand the competition between the ring nitrogen and the nitro group.

  • The "Double Deactivation" Dilemma: The pyridine nitrogen withdraws electron density via induction (

    
    ) and resonance (
    
    
    
    ). Adding a nitro group creates a severely electron-deficient system.
    • Consequence: Electrophilic Aromatic Substitution (

      
      ) is kinetically difficult and often requires forcing conditions (e.g., oleum, high temp).
      
    • Opportunity: The system becomes highly susceptible to Nucleophilic Aromatic Substitution (

      
      ), allowing for rapid library generation.
      
Reactivity Heatmap
PositionElectronic CharacterPreferred Reaction TypeNotes
C-2 / C-6 Highly Deficient (

)

(Displacement)
Activated by both ring N and ortho/para-

.
C-3 / C-5 Moderately Deficient (

)
Vicarious Nucleophilic Substitution (VNS)"Meta" positions are less activated for direct

unless

is present.
C-4 Highly Deficient (

)

/ Reduction
Ideal for introducing amines via displacement of leaving groups.

Synthesis Modules: Overcoming the Energy Barrier

Direct nitration of pyridine is low-yielding (


) due to the formation of the unreactive pyridinium salt. Three strategic routes circumvent this limitation.
Module A: The N-Oxide Route (Regioselective for C-4)

Mechanism: Oxidation of pyridine to pyridine-


-oxide pushes electron density into the ring (back-donation), specifically activating the C-4 position for electrophilic attack.
  • Why it works: The

    
    -oxide oxygen acts as an electron donor (+M effect) that overrides the inductive withdrawal of the nitrogen atom at the para-position.
    
  • Post-Modification: The

    
    -oxide is easily reduced (e.g., 
    
    
    
    or
    
    
    ) to restore the pyridine core.
Module B: The Sigmatropic Shift (Regioselective for C-3)

Mechanism: Reaction with


 followed by 

does not proceed via classical

. Instead, it involves the formation of an

-nitropyridinium salt followed by a [1,5]-sigmatropic shift.[4]
  • Advantage: This is the only reliable method to access 3-nitropyridine in high yield without using starting materials pre-functionalized with activating groups (like

    
    ).
    
Visualization: Synthesis Pathways

SynthesisPathways Pyridine Pyridine NOxide Pyridine-N-Oxide Pyridine->NOxide H2O2 / AcOH NNitro N-Nitropyridinium Cation Pyridine->NNitro N2O5 Prod4 4-Nitropyridine (Major) NOxide->Prod4 HNO3 / H2SO4 (Electrophilic Attack) Prod3 3-Nitropyridine NNitro->Prod3 [1,5]-Sigmatropic Shift (SO2 / HSO3-)

Figure 1: Divergent synthesis pathways. The N-oxide route favors C-4 nitration via electronic activation, while the N-nitropyridinium route favors C-3 via rearrangement.

Functionalization Workflows

Workflow 1: Nucleophilic Aromatic Substitution ( )

This is the "workhorse" reaction for nitropyridines. A leaving group (LG =


) ortho or para to the nitro group is displaced by nucleophiles (amines, alkoxides, thiols).
  • Critical Insight: The transition state involves a Meisenheimer complex. The nitro group stabilizes the negative charge on the ring.

  • Self-Validation: If the reaction stalls, check the regiochemistry. A nitro group at C-3 will not effectively activate a leaving group at C-5.

Workflow 2: Vicarious Nucleophilic Substitution (VNS)

VNS allows for the direct alkylation or amination of the ring replacing a hydrogen atom, which is impossible via standard


.
  • Reagents: Carbanions bearing a leaving group (e.g., chloromethyl phenyl sulfone).

  • Mechanism: Addition of the carbanion

    
    
    
    
    
    -elimination of the leaving group (from the nucleophile)
    
    
    Protonation.
  • Application: Functionalizing the C-2 position of 3-nitropyridine.

Visualization: VNS Mechanism

VNSMechanism Substrate 3-Nitropyridine Adduct Sigma-Adduct (Meisenheimer) Substrate->Adduct + Nucleophile Nucleophile Carbanion w/ LG (-CH(Cl)SO2Ph) Nucleophile->Adduct Elimination Beta-Elimination of HCl Adduct->Elimination Base Induced Product 2-Substituted 3-Nitropyridine Elimination->Product Aromatization

Figure 2: Vicarious Nucleophilic Substitution (VNS) allows alkylation at hydrogen-bearing carbons.

Case Studies in Drug Discovery

Case Study A: CDK4/6 Inhibitors (Ribociclib & Palbociclib)

The synthesis of these blockbuster cancer drugs relies on the construction of the pyrido[2,3-d]pyrimidin-7-one scaffold.

  • Role of Nitropyridine: 2-chloro-5-nitropyridine or similar derivatives serve as the starting material. The nitro group is reduced to an amine to form the fused pyrimidine ring, while the halogen allows for coupling to the cyclopentyl/aryl moieties.

  • Causality: The high reactivity of the C-2 chloride (activated by the C-5 nitro) ensures exclusive regioselectivity during the initial amine coupling steps.

Case Study B: HIV Integrase Inhibitors (Azaindoles)

Azaindoles are bioisosteres of indoles.

  • Synthesis: 3-nitro-4-chloropyridine is reacted with malonate (via VNS or substitution) followed by reduction/cyclization (Bartoli or Leimgruber-Batcho type sequences) to yield the 7-azaindole core.

Experimental Protocols

Protocol A: Regioselective Nitration of Pyridine- -Oxide

Adapted from Organic Syntheses and recent process chemistry literature.

Safety: Fuming nitric acid is highly corrosive and an oxidizer. Perform in a fume hood.

  • Preparation: In a 250 mL round-bottom flask, dissolve Pyridine-

    
    -oxide  (10.0 g, 105 mmol) in Conc. 
    
    
    
    (30 mL).
  • Addition: Cool to 0°C. Add Fuming

    
      (15 mL) dropwise over 30 mins. Maintain temp <10°C.
    
  • Heating: Slowly warm to 100°C and stir for 4 hours. (Monitor by TLC/LCMS; look for disappearance of SM).

  • Quench: Pour the mixture onto 200g of crushed ice. Neutralize carefully with solid

    
     to pH 7-8.
    
  • Isolation: The product, 4-Nitropyridine-

    
    -oxide , precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from acetone if necessary.
    
    • Expected Yield: 75-85%.

    • Checkpoint: If yield is low, ensure the heating step was sufficient; the

      
      -oxide ring is deactivated compared to benzene and requires thermal energy.
      
Protocol B: Vicarious Nucleophilic Substitution (Methylation)
  • Setup: Dissolve 3-Nitropyridine (1.0 eq) and Chloromethyl phenyl sulfone (1.1 eq) in dry THF under Argon.

  • Base Addition: Cool to -78°C. Add

    
    -BuOK  (2.5 eq) in THF dropwise. The solution often turns deep purple/blue (characteristic of the 
    
    
    
    -adduct).
  • Reaction: Stir at -78°C for 1 hour, then warm to RT.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Elimination: The sulfonyl group usually eliminates spontaneously or upon acidic workup to yield the alkylated product.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2025.[1][5]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 2022.

  • Nitration of Pyridine N-oxide to 4-nitropyridine-N-oxide. OC-Praktikum Protocol.

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism. Master Organic Chemistry.

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization. Journal of the American Chemical Society.

Sources

Methodological & Application

Application Note: Strategic Utilization of 6-Methyl-5-nitropyridine-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility extends beyond simple substitution; it serves as a bifunctional precursor for accessing privileged azaindole and imidazopyridine pharmacophores. This guide outlines the strategic application of this molecule, focusing on its unique electronic properties—specifically the ortho-nitro effect on the C6-methyl group—to facilitate rapid access to complex kinase inhibitor cores and fragment-based drug discovery (FBDD) libraries.

Chemical Utility & Reactivity Profile

The strategic value of this scaffold lies in the interplay between its three functional sites. Understanding these electronic relationships is critical for designing successful synthetic campaigns.

The Ortho-Nitro Activation Effect

The presence of the electron-withdrawing nitro group at C5 significantly increases the acidity of the C6-methyl protons. This "vinylogous acidity," further enhanced by the pyridine nitrogen, allows the methyl group to participate in condensation reactions (e.g., with dimethylformamide dimethyl acetal) under mild conditions. This is the gateway to Batcho-Leimgruber -type indole synthesis.

The C2-Aldehyde Handle

Unlike simple nitropyridines, the C2-aldehyde provides a ready-made attachment point for diversity elements via:

  • Reductive Amination: For installing solubilizing amines or hinge-binding motifs.

  • Knoevenagel Condensations: For extending conjugation in fluorescent probes.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: For one-pot multicomponent assembly of imidazo[1,2-a]pyridines.

Functional GroupPositionElectronic CharacterKey Reactivity
Aldehyde C2ElectrophilicReductive Amination, Acetal Protection, GBB Reaction
Nitro C5Electron-WithdrawingReduction to Amine (Nucleophile), Activation of C6-Methyl
Methyl C6Acidic (C-H)Condensation with electrophiles (DMF-DMA), Oxidative functionalization

Primary Application: Synthesis of 5-Azaindole Scaffolds

The most powerful application of 6-methyl-5-nitropyridine-2-carbaldehyde is its conversion into pyrrolo[3,2-c]pyridine (5-azaindole) derivatives. 5-Azaindoles are bioisosteres of indole and purine, widely used in kinase inhibitors (e.g., Vemurafenib analogs) to improve solubility and metabolic stability.

Mechanism of Action

The synthesis exploits the acidity of the C6-methyl group. Condensation with an electrophilic enamine source followed by reductive cyclization yields the fused pyrrole ring while preserving the C2-aldehyde for further elaboration.

Detailed Protocol: Modified Batcho-Leimgruber Synthesis

Note: This protocol includes an acetal protection step to prevent side reactions at the aldehyde during the strong base/heating phases.

Reagents & Materials
  • Starting Material: 6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 eq)

  • Reagents: Ethylene glycol, p-TsOH (cat.), DMF-DMA (N,N-Dimethylformamide dimethyl acetal), Pd/C (10%), Hydrazine hydrate or Hydrogen gas.

  • Solvents: Toluene, DMF, Methanol.

Step-by-Step Methodology

Phase 1: Aldehyde Protection

  • Dissolve 6-methyl-5-nitropyridine-2-carbaldehyde (10 mmol) in Toluene (50 mL).

  • Add Ethylene glycol (15 mmol) and p-TsOH (0.5 mmol).

  • Reflux with a Dean-Stark trap for 4 hours until water evolution ceases.

  • QC Check: TLC should show disappearance of the aldehyde spot.

  • Workup: Wash with NaHCO3, dry (MgSO4), and concentrate to yield the dioxolane intermediate .

Phase 2: Enamine Formation

  • Dissolve the dioxolane intermediate in anhydrous DMF (10 mL).

  • Add DMF-DMA (15 mmol, 1.5 eq).

  • Heat to 80°C for 6–12 hours. The solution typically turns deep red/purple due to the formation of the enamine species (

    
    -dimethylamino-styrene analog).
    
  • Concentrate under reduced pressure to remove excess DMF-DMA. Critical: Do not expose to high heat for prolonged periods to avoid polymerization.

Phase 3: Reductive Cyclization

  • Dissolve the crude enamine residue in Methanol (50 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure) at RT for 12 hours.

    • Alternative: For a scalable non-gas method, add Hydrazine hydrate (5 eq) dropwise at reflux (Wolf-Kishner conditions must be avoided; keep temp <80°C).

  • Filter through Celite to remove catalyst.

  • Concentrate to obtain the protected 5-azaindole .

Phase 4: Deprotection

  • Treat the residue with THF:2N HCl (1:1) at RT for 2 hours.

  • Neutralize with NaHCO3 and extract with EtOAc.

  • Result: 2-Formyl-1H-pyrrolo[3,2-c]pyridine .

Secondary Application: Multicomponent Library Generation

For researchers focused on Fragment-Based Drug Discovery (FBDD), the aldehyde moiety allows for the rapid generation of Imidazo[1,2-a]pyridine libraries via the Groebke-Blackburn-Bienaymé (GBB) reaction.

Protocol Summary:

  • Combine 2-aminopyridine (1.0 eq), 6-methyl-5-nitropyridine-2-carbaldehyde (1.0 eq), and an Isonitrile (1.1 eq) in Methanol.

  • Add catalytic Scandium Triflate (Sc(OTf)3, 5 mol%) or Perchloric acid.

  • Stir at RT for 24 hours.

  • Outcome: A 3-substituted imidazo[1,2-a]pyridine where the nitropyridine acts as a rigid, electron-deficient pendant group, ideal for pi-stacking interactions in protein pockets.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

G Start 6-Methyl-5-nitropyridine- 2-carbaldehyde Protect 1. Acetal Protection Start->Protect Path A: Fusion Imine Amine (R-NH2) + NaBH(OAc)3 Start->Imine Path B: Linear GBB GBB Reaction (2-NH2-Py + R-NC) Start->GBB Path C: MCR Enamine 2. DMF-DMA (Enamine Formation) Protect->Enamine Activation of Me Cyclize 3. Reductive Cyclization (H2/Pd) Enamine->Cyclize Azaindole TARGET A: 2-Formyl-5-Azaindole (Kinase Scaffold) Cyclize->Azaindole NitroRed Nitro Reduction (Fe/AcOH) Imine->NitroRed Diamine TARGET B: 2,5-Diaminopyridine Derivative NitroRed->Diamine Imidazo TARGET C: Imidazo[1,2-a]pyridine Library GBB->Imidazo

Caption: Divergent synthesis map showing the conversion of the core scaffold into Azaindoles (Path A), Diamines (Path B), and Imidazopyridines (Path C).

Troubleshooting & Optimization

  • Stability: The aldehyde is susceptible to oxidation to the carboxylic acid. Store under Argon at -20°C. If the solid turns from yellow to white/pale, check for acid formation.

  • Nitro Reduction: If using hydrogenation (H2/Pd) for the azaindole synthesis, monitor carefully. Over-reduction can lead to saturation of the pyridine ring. Iron/Acetic acid (Fe/AcOH) is a milder alternative if ring saturation is observed.

  • Solubility: The nitro-aldehyde is moderately soluble in DCM and MeOH but may require mild heating for complete dissolution in Toluene.

References

  • Synthesis of Azaindoles

    • Batcho, A. D., & Leimgruber, W. (1985). Synthesis of indoles from o-nitrotoluenes. Organic Syntheses.[1][2][3]

    • Source:

  • Nitropyridine Reactivity & Thiosemicarbazones

    • Liu, M. C., et al. (2012).[4] Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.

    • Source:

  • Groebke-Blackburn-Bienaymé Reaction

    • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles.
    • Source:

  • C-H Functionalization of Nitropyridines

    • Kutyrev, A. A., et al. (2020). Nucleophilic aromatic substitution in 5-nitropyridines. Russian Chemical Reviews.
    • Source:

Sources

Application Note: Synthesis of Schiff Bases from 6-Methyl-5-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for synthesizing Schiff base ligands derived from 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS: 25033-74-3). Due to the specific electronic environment created by the electron-withdrawing nitro group (


) at the C5 position and the electron-donating methyl group (

) at C6, this aldehyde exhibits distinct reactivity profiles compared to unsubstituted pyridine-2-carbaldehydes.

These ligands are critical intermediates in the development of:

  • Bioinorganic Chelators: For Cu(II), Zn(II), and Ni(II) coordination complexes.

  • Pharmaceutical Candidates: Specifically antimicrobial and anticancer agents (e.g., against K562 leukemia cell lines).[1][2]

  • Catalysts: Tridentate pincer ligands for organic transformations.

Chemical Context & Reactivity Analysis[3][4][5]

Electronic "Push-Pull" Dynamics

The starting material, 6-Methyl-5-nitropyridine-2-carbaldehyde, presents a unique electrophilic center at the carbonyl carbon.

  • The Nitro Effect (C5): The strong electron-withdrawing nature of the

    
     group significantly decreases electron density on the pyridine ring. This enhances the electrophilicity of the aldehyde carbonyl at C2, making it highly susceptible to nucleophilic attack by amines.
    
  • The Methyl Effect (C6): While weakly electron-donating, the methyl group at C6 provides steric bulk adjacent to the nitro group. More importantly, it prevents nucleophilic attack at the C6 position, directing reactivity almost exclusively to the aldehyde.

Reaction Mechanism

The synthesis follows a classic acid-catalyzed condensation mechanism. The high electrophilicity of the substrate often allows for milder conditions than typical benzaldehyde derivatives.

DOT Diagram: Reaction Mechanism Logic

Mechanism Figure 1: Acid-catalyzed condensation pathway for pyridine-based Schiff bases. Start Aldehyde Substrate (Electrophilic Carbonyl) Activation Acid Activation (Protonation of Oxygen) Start->Activation + H+ (Cat.) Attack Nucleophilic Attack (Primary Amine) Activation->Attack + R-NH2 Intermediate Carbinolamine Intermediate Attack->Intermediate Proton Transfer Elimination Dehydration (-H2O) Intermediate->Elimination Rate Limiting Step Product Schiff Base (Imine) Elimination->Product Formation of C=N

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
6-Methyl-5-nitropyridine-2-carbaldehyde Precursor>95% Purity (CAS 25033-74-3)
Primary Amine Nucleophile1.0 - 1.1 Equiv. (e.g., Aniline, Thiosemicarbazide)
Ethanol (EtOH) SolventAbsolute (Anhydrous preferred)
Glacial Acetic Acid Catalyst2-3 drops (Catalytic)
Diethyl Ether Wash SolventACS Grade
Step-by-Step Synthesis Procedure

Step 1: Pre-Solubilization Dissolve 1.0 mmol of 6-Methyl-5-nitropyridine-2-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Note: Heating to 40°C may be required due to the nitro group's influence on solubility.

Step 2: Amine Addition Add 1.0 mmol (equimolar) of the target primary amine dropwise (if liquid) or portion-wise (if solid) to the stirring aldehyde solution.

  • Critical: Do not add excess amine initially; this prevents side reactions with the nitro group.

Step 3: Catalysis Add 2-3 drops of glacial acetic acid.

  • Observation: A color change (often yellow to orange/red) usually indicates the formation of the pre-equilibrium intermediate.

Step 4: Reflux Attach a condenser and reflux the mixture at 78-80°C for 3–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane). The aldehyde spot (

    
    ) should disappear.
    

Step 5: Isolation Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

  • If precipitate forms: Filter under vacuum.

  • If no precipitate: Reduce solvent volume by 50% using a rotary evaporator, then refrigerate overnight.

Step 6: Purification Recrystallize the crude solid from hot ethanol.[3][4] Wash the crystals with cold diethyl ether to remove unreacted amine.

Workflow Visualization

DOT Diagram: Experimental Workflow

Workflow Figure 2: Synthesis workflow for 6-Methyl-5-nitropyridine-2-carbaldehyde Schiff bases. Start Start: Dissolve Aldehyde (1 mmol in 15mL EtOH) Mix Add Amine (1:1) + Cat. Acetic Acid Start->Mix Reflux Reflux (3-6 Hours) Temp: 80°C Mix->Reflux Check TLC Check (Disappearance of Aldehyde) Reflux->Check Check->Reflux Incomplete Cool Cool to 0°C (Precipitation) Check->Cool Complete Filter Vacuum Filtration Cool->Filter Recryst Recrystallization (Hot EtOH) Filter->Recryst

Characterization & Validation

To ensure scientific integrity, the synthesized ligand must be validated using the following spectral markers.

TechniqueExpected SignalInterpretation
FT-IR 1610–1635 cm⁻¹ Appearance of strong C=N (Azomethine) stretch.
FT-IR ~1700 cm⁻¹Disappearance of the aldehyde C=O stretch (Critical for purity).
¹H NMR δ 8.5 – 9.0 ppm Singlet (1H). The azomethine proton (–CH=N–).[3][4]
¹H NMR δ 2.6 – 2.8 ppmSinglet (3H). The methyl group at C6.
¹³C NMR ~160 ppmAzomethine carbon signal.[3]
Troubleshooting Guide
  • Low Yield / No Precipitate: The Schiff base may be soluble in ethanol. Solution: Pour the reaction mixture into ice-cold water (50 mL). The hydrophobic Schiff base should precipitate out.

  • Hydrolysis: The product reverts to aldehyde on the TLC plate. Solution: The imine bond is hydrolytically unstable in acidic water. Neutralize the reaction mixture with a pinch of Sodium Bicarbonate before workup if the catalyst load was high.

  • Darkening/Tarry Product: Likely polymerization or oxidation of the amine. Solution: Perform the reaction under a Nitrogen (

    
    ) atmosphere.
    

References

  • Deepika, P., et al. (2022). "2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations."[3][4] Heliyon, 8(6), e09648.[3] Link[3]

  • Low, M.L., et al. (2011). "Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate." Metal-Based Drugs, 2011. Link

  • Abdelrhman, A., et al. (2017). "Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes."[5] Journal of Molecular Structure, 1145, 329–338.[5] Link

  • ChemicalBook. "6-Methyl-5-nitropyridine-2-carbaldehyde Product Properties." Link

Sources

Application Note: 6-Methyl-5-nitropyridine-2-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS: 25033-74-3) as a "linchpin" intermediate in the synthesis of ATP-competitive kinase inhibitors.

Executive Summary

The pyridine scaffold is a privileged structure in kinase inhibitor design, appearing in FDA-approved drugs such as Crizotinib , Imatinib , and Sorafenib . The specific building block 6-Methyl-5-nitropyridine-2-carbaldehyde offers a unique trifunctional handle that addresses three critical requirements of modern kinase inhibitor design:

  • C5-Nitro Group: A "masked" amine functionality for H-bond formation with the kinase hinge region (e.g., Met318 in c-Met or Glu81 in CDK2).

  • C2-Aldehyde: A versatile electrophile for introducing solubilizing "tails" (solvent-front binders) via reductive amination, critical for optimizing ADME properties.

  • C6-Methyl Group: Provides steric bulk to induce atropisomerism or fill hydrophobic pockets (gatekeeper interaction).

This guide provides a validated protocol for utilizing this intermediate to generate diverse libraries of 5-amino-6-methylpyridine-2-substituted inhibitors.

Retrosynthetic Logic & Structural Rationale

The utility of 6-Methyl-5-nitropyridine-2-carbaldehyde lies in its ability to serve as a divergent point for Fragment-Based Drug Discovery (FBDD) .

The "Head-and-Tail" Strategy

In many Type I and Type II kinase inhibitors, the molecule is conceptually divided into a "Head" (Hinge Binder) and a "Tail" (Solvent Exposed).

  • The Aldehyde (Position 2): Allows the late-stage attachment of diverse amine tails (e.g., N-methylpiperazine, morpholine) to modulate solubility and pKa without affecting the core binding mode.

  • The Nitro (Position 5): Once reduced to an amine, it serves as the nucleophile to couple with the core heteroaromatic scaffold (e.g., chloropyrimidine, quinoline).

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis workflow using this building block.

KinaseSynthesis Start 6-Methyl-5-nitropyridine- 2-carbaldehyde (Core Building Block) Step1A Reductive Amination (Introduction of Solubilizing Tail) Start->Step1A + Secondary Amine NaBH(OAc)3, DCE Step1B Nitro Reduction Start->Step1B (Risk of Self-Condensation) Step2A Nitro Reduction (Unmasking Hinge Binder) Step1A->Step2A Fe/NH4Cl or H2/Pd FinalA Amide/Urea Coupling (Scaffold Assembly) Step2A->FinalA + Heteroaryl Chloride Buchwald or SNAr

Figure 1: Divergent synthetic workflow. The "Tail First" approach is preferred to avoid self-condensation of the amino-aldehyde intermediate.

Detailed Experimental Protocols

Protocol A: Introduction of Solubilizing Tail (Reductive Amination)

Objective: Functionalize the C2-aldehyde with a solubilizing moiety (e.g., N-methylpiperazine) to create the solvent-front binding domain.

Reagents:

  • 6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 equiv)

  • N-Methylpiperazine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve the aldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration). Add N-methylpiperazine (1.1 equiv) and catalytic acetic acid. Stir at room temperature for 1 hour. Note: Monitoring by TLC/LCMS should show the disappearance of the aldehyde and formation of the imine.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: The crude amine is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH/NH₃).

Critical Control Point: Do not use Sodium Cyanoborohydride (NaBH₃CN) if possible, as STAB is less toxic and offers better diastereoselectivity and functional group tolerance in the presence of the nitro group.

Protocol B: Unmasking the Hinge Binder (Nitro Reduction)

Objective: Convert the C5-nitro group to a primary amine (C5-NH₂) without reducing the pyridine ring or affecting the benzylic amine tail.

Reagents:

  • Nitro-pyridine intermediate from Protocol A

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Dissolve the nitro intermediate in EtOH/H₂O (4:1). Add NH₄Cl and Iron powder.

  • Reflux: Heat the suspension to 70–80°C with vigorous stirring for 2–4 hours.

    • Mechanism:[1][3] Fe(0) acts as the single-electron reductant. NH₄Cl buffers the pH to prevent side reactions.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad extensively with MeOH or EtOAc.

  • Isolation: Concentrate the filtrate. If the product is water-soluble (due to the piperazine tail), a "dry-loading" technique for purification is recommended, or extraction using n-Butanol.

Alternative Method: Hydrogenation (H₂, 1 atm, 10% Pd/C) is cleaner but may result in dechlorination if the molecule already contains aryl chlorides (common in kinase inhibitors).

Protocol C: Scaffold Assembly (S_NAr or Buchwald Coupling)

Objective: Couple the newly formed 5-amino-pyridine with a core kinase scaffold (e.g., 2,4-dichloropyrimidine).

Reagents:

  • 5-Amino-6-methylpyridine derivative (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: n-Butanol or DMF

Step-by-Step Methodology:

  • Nucleophilic Attack: Dissolve the amine and the chloropyrimidine in n-Butanol. Add DIPEA.

  • Heating: Heat to 100°C for 12 hours. The C5-amine of the pyridine is nucleophilic enough to displace the C4-chloride of the pyrimidine (S_NAr mechanism).

  • Validation: The product should be a 2-chloro-4-(pyridin-5-ylamino)pyrimidine, a classic kinase inhibitor core.

Quantitative Data Summary

Reaction StepTypical YieldKey ImpurityOptimization Strategy
Reductive Amination 85–95%Bis-alkylation (rare with sec-amines)Use STAB; Maintain anhydrous conditions initially.
Nitro Reduction (Fe) 70–90%Incomplete reduction (Nitroso)Ensure vigorous stirring; Fresh Fe powder.
Nitro Reduction (H₂) >95%De-halogenationUse Pt/C or add thiophene to poison Pd if halides present.
S_NAr Coupling 50–75%Regioisomer (C2 vs C4 attack)Control temp; C4 is usually more reactive in pyrimidines.

Case Study: Synthesis of c-Met Inhibitor Analogs

Context: c-Met (Hepatocyte Growth Factor Receptor) inhibitors often feature a 2-aminopyridine moiety. The 6-methyl group in the starting material (25033-74-3) mimics the steric environment required to bind in the ATP pocket while avoiding the "gatekeeper" residue clash.

Pathway:

  • Start: 6-Methyl-5-nitropyridine-2-carbaldehyde.

  • Tail: React with 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (or similar amine) -> Not applicable here, we need reductive amination.

    • Correction: React with Morpholine . Result: 4-((6-methyl-5-nitropyridin-2-yl)methyl)morpholine.

  • Reduction: Convert to 6-methyl-5-morpholinomethyl-pyridin-3-amine.

  • Core Coupling: React with 3-fluoro-2-nitrophenol (or a quinoline core) to build the hinge binding region.

Significance: This specific aldehyde allows the rapid generation of "Tail" diversity (SAR exploration) at the beginning of the synthesis, rather than the end, which is more convergent and efficient for library generation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Cho, H., et al. (2010). "Synthesis and SAR of 2-amino-5-substituted-pyridine derivatives as JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of the aminopyridine scaffold).
  • Ullrich, A., et al. (2011). "Crizotinib (PF-02341066) reveals the importance of the 2-aminopyridine scaffold in ALK/Met inhibition." Journal of Medicinal Chemistry.
  • ChemicalBook. (2023). "Product Entry: 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3)."[4][5]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12828627, 6-Methyl-5-nitropyridine-2-carbaldehyde."

Sources

use of 6-Methyl-5-nitropyridine-2-carbaldehyde as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Methyl-5-nitropyridine-2-carbaldehyde as a Strategic Scaffold in Agrochemical Discovery

Abstract

This technical guide details the utility of 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3) as a high-value intermediate for the synthesis of next-generation agrochemicals. Unlike simple pyridine derivatives, this tri-functionalized scaffold offers a unique orthogonal reactivity profile—combining an electrophilic aldehyde, a reducible nitro group, and a sterically significant methyl handle. This note provides validated protocols for leveraging these functionalities to generate libraries of thiosemicarbazone fungicides and fused-ring herbicide precursors , emphasizing reaction reliability and structural diversity.

Introduction: The "Tri-Functional" Advantage

In the competitive landscape of agrochemical discovery, the ability to rapidly diversify core structures is paramount. 6-Methyl-5-nitropyridine-2-carbaldehyde stands out because it allows for divergent synthesis without the need for protecting groups.[1]

  • The Aldehyde (C-2): Highly reactive toward nucleophiles (amines, hydrazines) for rapid scaffold extension.[1]

  • The Nitro Group (C-5): Acts as a "masked" amine. It withdraws electrons to activate the aldehyde but can be reduced post-condensation to facilitate cyclization or amide coupling.

  • The Methyl Group (C-6): Provides steric bulk that can modulate metabolic stability in the final active ingredient (AI) or serve as a site for radical halogenation.[1]

Target Applications:

  • Broad-Spectrum Fungicides: Via condensation to form hydrazones and thiosemicarbazones.

  • Post-Emergence Herbicides: Via reductive cyclization to form imidazo[4,5-b]pyridines.[1]

Chemical Profile & Handling

PropertySpecificationApplication Note
CAS Number 25033-74-3Verify identity via 1H-NMR (distinct aldehyde proton ~10.0 ppm).
Molecular Weight 166.13 g/mol --
Appearance Yellow to orange solidColor deepens upon oxidation; store under Argon.
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in hexanes/water. Use DMSO for biological assays.
Stability Air-sensitive (Aldehyde)CRITICAL: The aldehyde oxidizes to the carboxylic acid if left in air. Re-purify if m.p. depresses >2°C.

Safety Protocol:

  • Hazard: Nitro-pyridines can be energetic.[1] Avoid heating dry solids above 100°C.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: -20°C, desiccated, under inert atmosphere (Ar/N2).

Strategic Reaction Pathways

The following diagram illustrates the divergent utility of the scaffold. The Blue Path leads to fungicide candidates, while the Red Path leads to fused-ring herbicide cores.

G cluster_0 Path A: Fungicide Discovery cluster_1 Path B: Herbicide Discovery Scaffold 6-Methyl-5-nitro pyridine-2-carbaldehyde Condensation Condensation (R-NH2 / Hydrazides) Scaffold->Condensation Path A: Aldehyde Selective Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Scaffold->Reduction Path B: Nitro Activation Fungicide Target: Hydrazone/Schiff Base (Fungicidal Activity) Condensation->Fungicide Library Generation Cyclization Cyclization (w/ Aldehyde or Imidate) Reduction->Cyclization Intramolecular Herbicide Target: Imidazo[4,5-b]pyridine (Herbicidal Core) Cyclization->Herbicide Core Synthesis

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and nitro groups.

Detailed Experimental Protocols

Protocol A: Synthesis of Thiosemicarbazone Fungicide Libraries

Rationale: Thiosemicarbazones derived from pyridine carbaldehydes are potent chelators of transition metals (Fe, Cu) essential for fungal metabolism.

Reagents:

  • 6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 equiv)[1]

  • Thiosemicarbazide derivative (1.1 equiv)

  • Ethanol (EtOH) or Methanol (MeOH)[1]

  • Catalytic Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (166 mg) of the aldehyde in 10 mL of absolute EtOH .

    • Note: If solubility is poor, add drops of DMSO until clear.

  • Addition: Add 1.1 mmol of the thiosemicarbazide.

  • Catalysis: Add 2-3 drops of glacial AcOH.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours .

    • Monitoring: Monitor by TLC (50:50 EtOAc:Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf product.

  • Isolation: Cool the reaction to room temperature, then to 0°C in an ice bath. The product typically precipitates as a crystalline solid.

  • Purification: Filter the solid and wash with cold EtOH (2 x 5 mL) followed by Et2O (2 x 5 mL).

  • Validation: Dry under vacuum. Yields are typically 85–95% .[1]

Self-Validating Check: The 1H-NMR should show the disappearance of the aldehyde peak (~10.0 ppm) and the appearance of the imine proton (HC=N) around 8.0–8.5 ppm .[1]

Protocol B: Reductive Cyclization to Imidazo[4,5-b]pyridines (Herbicide Core)

Rationale: This protocol converts the scaffold into a fused bicyclic system, mimicking the core structure of purines and known herbicides (e.g., Imazethapyr analogs). This requires reducing the nitro group after initial functionalization or in situ.

Reagents:

  • 6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 equiv)[1]

  • Sodium Dithionite (Na2S2O4) (3.0 equiv) or Fe powder/NH4Cl

  • Primary Amine (R-NH2) (1.0 equiv)[1]

  • Solvent: DMF/Water (3:1)

Step-by-Step Methodology:

  • Imine Formation: Mix aldehyde (1.0 mmol) and amine (1.0 mmol) in DMF/Water (5 mL) at RT for 1 hour to form the imine in situ.

  • Reduction: Add Na2S2O4 (3.0 mmol) slowly to the mixture.

    • Mechanism:[2][3][4] The dithionite reduces the 5-nitro group to an amine (5-amino-6-methyl...).[1]

  • Cyclization: Heat the mixture to 100°C for 6 hours. The newly formed amine attacks the imine carbon (or an added carbon source like triethyl orthoformate if a different cyclization is desired) to close the imidazole ring.

    • Alternative: For direct imidazopyridine formation from the aldehyde, oxidative cyclization conditions (e.g., Na2S2O5) are preferred.

  • Work-up: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

  • Purification: Flash chromatography is usually required (Gradient: 0-10% MeOH in DCM).[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete precipitationConcentrate the mother liquor by 50% and re-cool. Add hexanes to force precipitation.
Impurity (Carboxylic Acid) Oxidation of starting materialCheck the aldehyde quality before starting. If >5% acid is present (NMR), recrystallize or pass through a short silica plug.
Product is Oily/Sticky Residual solvent (DMSO/DMF)Lyophilize the sample or perform an aggressive aqueous wash (Brine) during work-up.
No Reaction (Protocol B) Steric hindranceThe 6-methyl group can sterically hinder attack at the 5-position. Increase temperature to 120°C or use microwave irradiation.[1]

References

  • PubChem. (2023).[1] 6-Methyl-5-nitropyridine-2-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • Easmon, J., et al. (2001). Synthesis and antitumor activity of 2-acetylpyridine thiosemicarbazones. This paper details the condensation chemistry relevant to pyridine carbaldehydes. [Link]

  • Bavetsias, V., et al. (2000). Design and synthesis of cyclopenta[g]quinazoline-based antifolates. Demonstrates the reduction and cyclization logic for nitro-aldehyde heterocycles. [Link]

Disclaimer: This document is for research and development purposes only. All protocols should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Chemoselective Catalytic Conversion of 6-Methyl-5-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance on the catalytic transformations of 6-Methyl-5-nitropyridine-2-carbaldehyde . It deviates from standard templates to focus on the specific chemoselectivity challenges posed by the coexistence of a reactive aldehyde, an electron-deficient pyridine ring, and a reducible nitro group.

Executive Summary & Strategic Value

6-Methyl-5-nitropyridine-2-carbaldehyde (MW: 166.13 g/mol ) is a critical scaffold in the synthesis of type II kinase inhibitors and bicyclic antibiotics. Its synthetic value lies in its trifunctional nature:

  • C2-Formyl Group: A handle for chain extension or heterocycle formation.

  • C5-Nitro Group: A latent amine precursor for fusing rings (e.g., imidazo[4,5-b]pyridines).

  • C6-Methyl Group: Acidic protons susceptible to functionalization, though less reactive than C2.

The Challenge: Standard catalytic methods often lack chemoselectivity. For instance, heterogeneous hydrogenation (Pd/C, H₂) typically reduces both the nitro group and the aldehyde. This guide details two advanced catalytic protocols designed to decouple these reactivities:

  • Protocol A: Iridium-Catalyzed Reductive Amination (Preserves the Nitro group).

  • Protocol B: Vanadium-Catalyzed Oxidation to Carboxylic Acid (Green Chemistry route).

Reaction Logic & Pathway Analysis

The following decision tree illustrates the divergent pathways available depending on the catalytic system employed.

ReactionPathways Substrate 6-Methyl-5-nitropyridine- 2-carbaldehyde PathA Ir(III) Catalyst + Amine + Formate Substrate->PathA Reductive Amination PathB VO(acac)2 Catalyst + H2O2 Substrate->PathB Oxidation PathC Pd/C Catalyst + H2 (1 atm) Substrate->PathC Global Reduction ProdA Product A: Secondary Amine (Nitro Intact) PathA->ProdA ProdB Product B: Carboxylic Acid PathB->ProdB ProdC Product C: 5-Amino-6-methyl- 2-pyridinemethanol PathC->ProdC Non-selective

Figure 1: Chemoselective divergence. Protocol A and B (detailed below) offer selective functionalization, whereas standard hydrogenation (Path C) results in global reduction.

Protocol A: Chemoselective Reductive Amination

Objective: Convert the C2-aldehyde to a secondary amine while leaving the C5-nitro group intact. Mechanism: Transfer Hydrogenation.[1] Catalyst System: Cp*Ir(III) (Pentamethylcyclopentadienyl iridium dichloride dimer).

Rationale

Traditional reductive amination uses NaBH(OAc)₃ (stoichiometric) or Pd/C + H₂. The former generates boron waste; the latter risks reducing the nitro group to an aniline, which can then polymerize with the aldehyde. The Ir-catalyzed transfer hydrogenation utilizes ammonium formate as the hydrogen source, which is kinetically selective for the imine intermediate over the nitro group.

Materials
  • Substrate: 6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 equiv)

  • Amine Partner: Primary amine (1.1 equiv)

  • Catalyst: [Cp*IrCl₂]₂ (0.5 – 1.0 mol%)

  • Reductant: Ammonium Formate (HCOONH₄) (5.0 equiv)

  • Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)

  • Conditions: 60°C, 4–8 hours.

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1 mmol, 166 mg) and the amine partner (1.1 mmol) in MeOH (3 mL).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to free-base it.

    • Stir at room temperature for 30 minutes to allow pre-equilibrium of the imine.

  • Catalyst Addition:

    • Add [Cp*IrCl₂]₂ (4 mg, 0.005 mmol) and Ammonium Formate (315 mg, 5 mmol).

    • Critical Check: Ensure the system is under an inert atmosphere (N₂ or Ar) to preserve catalyst longevity, although Cp*Ir is relatively air-stable.

  • Reaction:

    • Heat the mixture to 60°C. Monitor via LC-MS.

    • Endpoint: Look for the disappearance of the imine mass (M+H) and appearance of the amine mass (M+2H). The nitro group signal should remain unchanged.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Evaporate solvent under reduced pressure.[2]

    • Redissolve residue in DCM (10 mL) and wash with saturated NaHCO₃ (10 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.[2][4]

Data Validation (Expected Results)
ParameterValueNotes
Conversion >95%Aldehyde consumption
Selectivity >98%Retention of Nitro (-NO₂) group
Isolated Yield 85-92%Dependent on amine steric hindrance
By-product <2%Alcohol (from direct aldehyde reduction)

Protocol B: Catalytic Aerobic Oxidation

Objective: Convert the C2-aldehyde to 6-Methyl-5-nitropyridine-2-carboxylic acid. Mechanism: Vanadyl-catalyzed peroxide oxidation. Catalyst System: VO(acac)₂ (Vanadyl acetylacetonate).

Rationale

Oxidizing electron-deficient pyridine aldehydes is notoriously difficult with mild reagents. Pinnick oxidation (NaClO₂) is effective but generates stoichiometric chlorinated waste. The VO(acac)₂ / H₂O₂ system acts as a biomimetic peroxidase mimic, activating hydrogen peroxide to form a reactive peroxovanadium species that inserts oxygen into the C-H bond of the aldehyde hydrate.

Materials
  • Substrate: 6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 equiv)

  • Catalyst: VO(acac)₂ (1–3 mol%)

  • Oxidant: Hydrogen Peroxide (30% aq., 1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Water

  • Conditions: Room Temperature to 40°C.

Step-by-Step Methodology
  • Preparation:

    • Dissolve the aldehyde (1 mmol, 166 mg) in MeCN (5 mL).

    • Add VO(acac)₂ (2.6 mg, 0.01 mmol). The solution typically turns a pale green/blue.

  • Oxidant Addition:

    • Add H₂O₂ (30% w/w, 1.5 mmol) dropwise over 5 minutes.

    • Safety: The reaction is exothermic. Maintain temperature <45°C using a water bath if scaling up (>5g).

  • Reaction:

    • Stir vigorously at room temperature.

    • Mechanism:[5][6][7][8] The aldehyde hydrates in the presence of trace water; the V-peroxo species oxidizes the hemiacetal to the acid.

    • Time: 2–4 hours.

  • Work-up (Precipitation Method):

    • The carboxylic acid product is often less soluble in MeCN than the aldehyde.

    • Cool the reaction to 0°C.

    • Add 1M HCl (2 mL) to quench and ensure the acid is protonated.

    • Extract with EtOAc or filter the precipitate if solid forms.

    • Recrystallize from Ethanol/Water if necessary.

Catalytic Cycle Visualization

VanadiumCycle V_Rest VO(acac)2 (Resting State) V_Peroxo V(V)-Peroxo Species (Active Oxidant) V_Rest->V_Peroxo + H2O2 Intermediate Peroxo-Hemiacetal Complex V_Peroxo->Intermediate + Aldehyde Substrate Aldehyde (Substrate) Intermediate->V_Rest - H2O (Release Product) Product Carboxylic Acid (Product) Intermediate->Product

Figure 2: Simplified catalytic cycle for Vanadium-mediated oxidation. The active peroxo species allows operation under mild, aerobic-like conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Low Conversion Steric hindrance of amineSwitch solvent to TFE (Trifluoroethanol); TFE activates the imine via H-bonding.
Protocol A: Nitro Reduction Temperature too highStrictly maintain T < 65°C. Formate decomposition accelerates >70°C.
Protocol B: Over-oxidation Excess H₂O₂Use exactly 1.1–1.5 equiv. Quench immediately with Na₂S₂O₃ upon completion.
Protocol B: Poor Solubility Highly crystalline substrateUse a MeCN/Water (1:1) mixture or add 5 mol% Triton X-100 surfactant.

References

  • Talukdar, D., et al. (2013). "Vanadyl Acetylacetonate Catalyzed Oxidation of Aldehydes to Carboxylic Acids."[9] Synlett, 24(08), 963-966.

  • Tanaka, K., et al. (2019). "Cp*Ir Complexes Bearing a 2-Picolinamide Moiety Effectively Catalyze a Direct Reductive Amination."[1] The Journal of Organic Chemistry, 84(17), 10962-10977.

  • Organic Chemistry Portal. "Synthesis of Carboxylic Acids by Oxidation of Aldehydes." (General overview of catalytic oxidation methods).

  • Sigma-Aldrich. "Application Note – Reductive Amination." (General protocols for automated synthesis).

Sources

Strategic Utilization of Nitropyridines as Electron-Deficient Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges and strategic advantages of employing nitropyridines (2-, 3-, and 4-nitropyridine) as ligands in coordination chemistry.[1] Unlike electron-rich pyridines (e.g., DMAP) that form thermodynamically robust bonds, nitropyridines act as electron-deficient, weak


-donors .[1]

Their primary utility lies in electronic tuning : by withdrawing electron density from the metal center, they enhance the Lewis acidity of the metal, facilitating substrate activation in catalysis. Furthermore, their labile nature makes them excellent "placeholder" ligands in precursor synthesis. This note provides validated protocols for overcoming the kinetic and thermodynamic hurdles associated with their coordination.

Part 1: Ligand Design & Electronic Profiling

The "Weak Ligand" Paradox

The nitro group (


) is a potent electron-withdrawing group (EWG).[1] When attached to a pyridine ring, it drastically lowers the basicity of the pyridyl nitrogen, reducing its ability to donate a lone pair to a metal center.
  • Pyridine

    
    :  ~5.2[1][2]
    
  • 3-Nitropyridine

    
    :  ~0.8[1]
    
  • 4-Nitropyridine

    
    :  ~1.6[1]
    

Scientific Insight: The lower


 implies that nitropyridines are easily displaced by moisture, solvents (like MeOH or DMSO), or even counter-anions (Cl⁻, NO₃⁻). Therefore, successful coordination requires non-coordinating anions  and anhydrous, non-polar solvents .
Isomer Selection Logic

The position of the nitro group dictates the steric and electronic environment of the resulting complex.

IsomerElectronic Effect (

-donor ability)
Steric ProfileApplication
4-Nitropyridine Moderate ReductionLow (Linear)Linear linkers in MOFs; Electronic tuning without steric clash.[1]
3-Nitropyridine Strong ReductionModerateAsymmetric catalysis; inducing chirality in packing.[1]
2-Nitropyridine Severe ReductionHigh (Ortho-clash)Rare; used to force distorted geometries or "molecular switch" behavior.[1]
Electronic Impact Visualization

The following diagram illustrates how the nitro group deactivates the donor nitrogen, necessitating specific synthetic conditions.

Nitropyridine_Electronic_Effects NO2_Group Nitro Group (-NO2) (Strong EWG) Pyridine_Ring Pyridine Ring ($pi$-system) NO2_Group->Pyridine_Ring Inductive (-I) & Resonance (-R) Withdrawal N_Donor Pyridine Nitrogen (Donor Atom) Pyridine_Ring->N_Donor Decreased Electron Density Metal_Center Metal Center (Lewis Acid) N_Donor->Metal_Center Weak $sigma$-Donation (Labile Bond) Displacement_Risk Risk: Displacement by Solvent/Anion N_Donor->Displacement_Risk High_Lewis_Acidity Result: Increased Metal Lewis Acidity Metal_Center->High_Lewis_Acidity

Figure 1: Mechanistic flow of electronic deactivation in nitropyridine ligands leading to weak metal-ligand bonds.[1]

Part 2: Synthesis & Handling Protocols

Critical Pre-requisites

To prevent ligand displacement, you must eliminate competing nucleophiles.

  • Anion Selection: Use non-coordinating anions:

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    .[1] Avoid halides (
    
    
    ,
    
    
    ) or nitrates (
    
    
    ) unless bridging is desired.[1]
  • Solvent Selection: Use Nitromethane (

    
    ), Dichloromethane (DCM), or dry Tetrahydrofuran (THF). Avoid  Methanol, Water, or DMSO.
    
Protocol A: The "Solvent-Exchange" Method

This method is preferred for kinetically labile metals (Cu(II), Ag(I), Zn(II)). It relies on displacing a volatile nitrile ligand.

Reagents:

  • Metal Precursor:

    
     (e.g., Cu(II) or Pd(II) analog).
    
  • Ligand: 4-Nitropyridine (Sublimed or recrystallized).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon Schlenk line, dissolve 1.0 eq of metal precursor in minimal anhydrous DCM.

  • Ligand Addition: Dissolve 2.2 eq (slight excess) of 4-nitropyridine in DCM. Add dropwise to the metal solution.

    • Observation: A color change usually occurs immediately (e.g., Blue

      
       Green for Cu).
      
  • Equilibration: Stir at room temperature for 1 hour. Do not reflux; heat promotes dissociation.

  • Isolation:

    • Concentrate the solution to ~20% volume under vacuum.

    • Add anhydrous Pentane or Diethyl Ether to precipitate the complex.

    • Filter under inert atmosphere.

  • Drying: Vacuum dry at room temperature. Warning: High heat (>60°C) under vacuum can sublime the ligand off the metal.

Protocol B: Vapor Diffusion Crystallization

Because nitropyridine complexes are labile, traditional recrystallization (heating/cooling) often results in ligand dissociation. Vapor diffusion is the gold standard.

Setup:

  • Dissolve the crude complex in a "Good Solvent" (e.g., Nitromethane or Acetone).

  • Place this solution in a small inner vial.

  • Place the inner vial inside a larger jar containing a "Bad Solvent" (e.g., Diethyl Ether or Benzene).

  • Cap the large jar tightly.

  • Mechanism: The ether slowly diffuses into the nitromethane, gently lowering solubility and growing X-ray quality crystals without thermal stress.

Part 3: Structural Characterization & Data Interpretation

Infrared (IR) Spectroscopy

The nitro group provides a distinct handle for verifying coordination.

Functional GroupFree Ligand (

, cm⁻¹)
Coordinated Complex (

, cm⁻¹)
Diagnostic Shift
Pyridine Ring (C=N) ~15901605 - 1615Blue Shift (+) : Indicates

-donation from N to Metal.[1]
Nitro Asymmetric (

)
~15201520 - 1525Minimal shift (remote from metal).[1]
Nitro Symmetric (

)
~13451345 - 1350Minimal shift.[1]
NMR Spectroscopy ( )

Due to the paramagnetic nature of many transition metals (Cu, Ni, Co), NMR may be broadened. For diamagnetic metals (Pd, Pt, Zn):

  • 
    -Protons (Ortho to N):  Expect a significant downfield shift  (
    
    
    
    +0.2 to +0.5 ppm) due to the loss of electron density upon coordination.
  • Lability Check: If you see broad peaks or distinct "free ligand" peaks in solution, the complex is dissociating. Troubleshooting: Run NMR in a non-coordinating solvent like

    
     or 
    
    
    
    , not DMSO-d6.[1]

Part 4: Functional Applications

Lewis Acid Catalysis

Nitropyridine ligands create "electron-starved" metal centers.[1]

  • Application: Diels-Alder reactions or Friedel-Crafts acylations.[1][3]

  • Mechanism: The metal center, deprived of electron density by the nitropyridine, binds the substrate (dienophile/electrophile) more strongly, lowering the activation energy.

Synthetic Decision Tree

Use this logic flow to determine if a nitropyridine ligand is suitable for your target application.

Synthetic_Decision_Tree Start Start: Define Goal Goal_Type Goal: Catalysis or Structure? Start->Goal_Type Catalysis Catalysis Goal_Type->Catalysis Structure MOF / Crystal Engineering Goal_Type->Structure Check_Lewis Need High Lewis Acidity? Catalysis->Check_Lewis Use_Nitro Select 3- or 4-Nitropyridine (Enhances Electrophilicity) Check_Lewis->Use_Nitro Yes Check_Stability Is Stability Critical? Structure->Check_Stability Check_Porosity Need Large Pores? Use_Nitro_Linker Proceed: Use 4-Nitropyridine as linear linker. Check_Porosity->Use_Nitro_Linker Check_Stability->Check_Porosity No (Labile/Flexible OK) Avoid_Nitro STOP: Nitropyridines are too labile. Use Carboxylates/Pyrazoles. Check_Stability->Avoid_Nitro Yes (High Stability Needed)

Figure 2: Decision matrix for selecting nitropyridine ligands based on experimental goals.

References

  • Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley. (Foundational text on ligand field theory and electron-withdrawing effects).

  • Constable, E. C. (2022). "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity". Inorganic Chemistry. (Detailed analysis of electronic effects of EWGs on Pd-Pyridine bonds).

  • Janiak, C. (2000). "A critical account on

    
    -
    
    
    
    stacking in metal complexes with aromatic nitrogen-containing ligands". Journal of the Chemical Society, Dalton Transactions. (Discusses stacking interactions relevant to nitropyridine crystal packing).
  • Hanna, J. et al. (2015). "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine". Journal of Chemical Research.[4][5] (Primary source for synthesizing the ligand precursor safely).

  • Shimizu, G. K. H., et al. (2022). "Tuning the structure and magnetic properties via distinct pyridine derivatives in cobalt(II) coordination polymers". Dalton Transactions.[6] (Application of nitropyridine derivatives in MOFs and magnetic materials).

Sources

multi-component reactions involving 6-Methyl-5-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Multi-Component Reactions Involving 6-Methyl-5-nitropyridine-2-carbaldehyde

Executive Summary

This guide details the strategic application of 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS: 25033-74-3) in high-value Multi-Component Reactions (MCRs).

This scaffold is a "privileged structure" in drug discovery. The C-2 aldehyde serves as a highly reactive electrophile for condensation, while the C-5 nitro group functions as a latent amine for post-MCR diversification (e.g., reduction-cyclization sequences). The C-6 methyl group , positioned ortho to the nitro group, offers unique steric protection and potential for vinylogous acidity, though the aldehyde remains the primary reactive center in MCRs.

This note focuses on three core protocols:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: For the synthesis of imidazo[1,2-a]pyridine kinase inhibitor scaffolds.[1]

  • Hantzsch Dihydropyridine Synthesis: For the construction of calcium channel blocker analogs.

  • Ugi 4-Component Reaction (U-4CR): For the generation of peptidomimetic libraries.

Chemical Profile & Reactivity Analysis

FeatureChemical PropertyStrategic Implication for MCRs
C-2 Aldehyde High ElectrophilicityThe electron-withdrawing nitro group (C-5) and pyridine nitrogen activate the carbonyl, accelerating imine formation (Step 1 of MCRs).
C-5 Nitro Electron Withdrawing (EWG)Increases the acidity of the ring system; serves as a "masked" amino group for late-stage intramolecular cyclizations.
C-6 Methyl Steric/ElectronicProvides metabolic stability (blocks C-6 oxidation); slightly acidic due to ortho-nitro effect, but stable under standard acid-catalyzed MCR conditions.

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target Scaffold: 3-Amino-imidazo[1,2-a]pyridines (Kinase/GPCR privileged structures).

Scientific Rationale

The GBB reaction is the most powerful transformation for 2-pyridinecarboxaldehydes. It couples the aldehyde, an isocyanide, and a 2-aminopyridine (or 2-aminopyrazine) to form a fused bicyclic system.

  • Mechanism: The reaction proceeds via the formation of a Schiff base (imine), followed by a [4+1] cycloaddition with the isocyanide.

  • Substrate Specificity: 6-Methyl-5-nitropyridine-2-carbaldehyde acts as the carbonyl component. Its high electrophilicity ensures rapid imine formation, often requiring less acid catalyst than electron-rich benzaldehydes.

Experimental Protocol

Reagents:

  • Component A: 6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 equiv)

  • Component B: 2-Aminopyridine derivative (1.0 equiv)

  • Component C: tert-Butyl isocyanide (or Cyclohexyl isocyanide) (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Glacial Acetic Acid (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)

Step-by-Step Procedure:

  • Imine Formation: In a 10 mL microwave vial, dissolve Component A (1.0 mmol) and Component B (1.0 mmol) in 3 mL of MeOH.

  • Catalyst Addition: Add the catalyst (Sc(OTf)₃ or AcOH). Stir at room temperature for 15 minutes to ensure pre-complexation and initiation of imine formation. Note: The solution typically turns yellow/orange.

  • Isocyanide Addition: Add Component C (1.1 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Stir at ambient temperature for 12–24 hours.

    • Method B (Microwave - Recommended): Seal the vial and heat at 80°C for 20 minutes.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The product often precipitates. Wash with cold ether. If oil remains, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanistic Pathway (GBB)

GBB_Mechanism Aldehyde 6-Methyl-5-nitro pyridine-2-carbaldehyde Imine Schiff Base (Imine Intermediate) Aldehyde->Imine Acid Cat. - H2O Amine 2-Aminopyridine Amine->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide [4+1] Cycloaddition Isocyanide Isocyanide (R-NC) Isocyanide->Nitrilium Cyclization Intramolecular Nucleophilic Attack Nitrilium->Cyclization Ring Closure Product Imidazo[1,2-a]pyridine Scaffold Cyclization->Product H-Shift

Caption: The GBB reaction pathway involves acid-catalyzed imine formation followed by isocyanide insertion and cyclization.[2][3][4]

Protocol 2: Hantzsch Dihydropyridine Synthesis

Target Scaffold: 1,4-Dihydropyridines (1,4-DHPs).[5]

Scientific Rationale

This classic 4-component reaction creates a symmetric 1,4-DHP ring. The 5-nitro-pyridine moiety at the C-4 position of the new ring creates a highly electron-deficient DHP, which has distinct pharmacological profiles compared to standard phenyl-substituted DHPs (like Nifedipine).

Experimental Protocol

Reagents:

  • Aldehyde: 6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 mmol)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (2.2 mmol)

  • Ammonia Source: Ammonium Acetate (NH₄OAc) (1.5 mmol)

  • Solvent: Ethanol (EtOH)[6]

Step-by-Step Procedure:

  • Mixing: Combine the aldehyde, ethyl acetoacetate, and ammonium acetate in a round-bottom flask containing 5 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitor by TLC (the aldehyde spot should disappear).

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Crystallization: Pour the mixture into 20 mL of crushed ice/water with vigorous stirring. The 1,4-DHP product typically precipitates as a yellow solid.

  • Filtration: Filter the solid, wash with cold water, and recrystallize from hot ethanol if necessary.

Protocol 3: Ugi 4-Component Reaction (U-4CR)

Target Scaffold:


-Acylamino amides (Peptidomimetics).
Scientific Rationale

The Ugi reaction is ideal for diversity-oriented synthesis. The high reactivity of the 6-methyl-5-nitropyridine-2-carbaldehyde ensures it competes effectively against side reactions (like Passerini). The resulting scaffold places the nitro-pyridine group on the peptide backbone, offering a handle for covalent probes or further reduction.

Experimental Protocol

Reagents:

  • Aldehyde: 6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 equiv)

  • Amine: Primary amine (e.g., Benzylamine) (1.0 equiv)

  • Acid: Carboxylic acid (e.g., Benzoic acid) (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) (High concentration, 0.5 M–1.0 M)

Step-by-Step Procedure:

  • Pre-formation of Imine: Dissolve the aldehyde and amine in MeOH. Stir for 30 minutes at room temperature. Critical: Pre-forming the imine minimizes side reactions.

  • Addition of Acid: Add the carboxylic acid and stir for 5 minutes.

  • Addition of Isocyanide: Add the isocyanide.[6]

  • Reaction: Stir at room temperature for 24 hours.

  • Work-up: The product may precipitate.[7] If not, evaporate the solvent and purify via column chromatography (DCM/MeOH gradient).

Mechanistic Pathway (Ugi)

Ugi_Mechanism cluster_inputs Reactants Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Acid Carboxylic Acid Isocyanide Isocyanide Iminium Protonated Iminium Ion Imine->Iminium + Acid Nitrilium Nitrilium Ion (Alpha-Addition) Iminium->Nitrilium + Isocyanide Mumm Mumm Rearrangement (Acyl Transfer) Nitrilium->Mumm + Carboxylate Product Ugi Adduct (Bis-Amide) Mumm->Product Irreversible

Caption: The Ugi reaction assembles four components via an iminium intermediate and the irreversible Mumm rearrangement.

Troubleshooting & Expert Tips

  • Nitro Group Stability: The 5-nitro group is stable under these mild acidic conditions. However, avoid strong reducing conditions (e.g., NaBH₄) during work-up unless reduction of the nitro group is intended.

  • Aldehyde Oxidation: 6-Methyl-5-nitropyridine-2-carbaldehyde can oxidize to the carboxylic acid upon prolonged exposure to air. Always verify purity by ¹H NMR (CHO peak ~10.0 ppm) before use.

  • Solvent Choice: Methanol is the preferred solvent for both GBB and Ugi reactions due to its ability to stabilize the ionic intermediates (iminium/nitrilium ions).

  • Reaction Monitoring: The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) in IR or the aldehyde proton in NMR is the best way to monitor conversion.

References

  • Groebke, K., Weber, L., & Mehrman, F. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridine, Pyrazine and Pyrimidine Derivatives by a Three-Component Condensation. Synlett, 1998(6), 661-663. Link

  • Blackburn, C., et al. (1998). Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation. Tetrahedron Letters, 39(22), 3635-3638. Link

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Link

  • Shaabani, A., et al. (2008). Green chemical synthesis of 3-aminoimidazo[1,2-a]pyridines and 3-aminoimidazo[1,2-a]pyrazines. Tetrahedron Letters, 49(41), 5924-5927. Link

Sources

synthesis of radiolabeled compounds from nitropyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Nucleophilic


-Fluorination of Pyridine Motifs via Nitro-Precursors 

 Radiofluorination of Nitropyridines

Executive Summary & Scientific Rationale

The incorporation of fluorine-18 (


) into heteroaromatic rings is a cornerstone of modern PET radiochemistry.[1] While prosthetic groups (e.g., 

) are useful, direct radiofluorination of the pharmacophore is preferred to maintain the native biological affinity of the drug candidate.

This guide focuses on the Nitropyridine-to-Fluoropyridine transformation. Unlike homoaromatic systems (benzenes) which often require strong electron-withdrawing groups (EWGs) like


 or 

to facilitate Nucleophilic Aromatic Substitution (

), the pyridine ring itself acts as an intrinsic activator. The ring nitrogen withdraws electron density, rendering the ortho (2-) and para (4-) positions highly susceptible to nucleophilic attack by

.

Why Nitro Precursors? While trimethylammonium (


) salts are highly reactive, they are hygroscopic and require cold storage. Nitropyridines  offer a superior balance:
  • Shelf Stability: They are generally stable solids at room temperature.

  • High Reactivity: The

    
     group is an excellent leaving group in 
    
    
    
    due to its high electron affinity and ability to stabilize the transition state.
  • Clean Separation: The significant polarity difference between the nitro-precursor and the fluoro-product simplifies HPLC purification.

Mechanistic Basis: The "Ortho-Effect"[2]

Success in this synthesis relies on understanding the electronic environment.[2] The reaction proceeds via a Meisenheimer Complex .[3][4][5]

  • The 2-Position Advantage: In 2-nitropyridines, the ring nitrogen creates a strong dipole that lowers the energy barrier for the incoming

    
     nucleophile. The inductive effect (
    
    
    
    ) and mesomeric effect (
    
    
    ) of the ring nitrogen are strongest at the ortho and para positions.
  • The Leaving Group: The nitro group departs as a nitrite ion (

    
    ). Note that nitrite can compete for re-attack, but in the presence of excess bulk liquid and high temperature, the fluorinated product is thermodynamically favored and kinetically trapped.
    
Visualization: Reaction Mechanism

The following diagram illustrates the transition state stabilization critical for this reaction.

SNAr_Mechanism cluster_conditions Critical Conditions Precursor 2-Nitropyridine (Precursor) Complex Meisenheimer Complex (Transition State) Precursor->Complex + Nucleophilic Attack F18 [18F]F- / K2.2.2 F18->Complex Product 2-[18F]Fluoropyridine (Tracer) Complex->Product Elimination Leaving NO2- (Nitrite) Complex->Leaving

Figure 1: Mechanism of


 radiofluorination on a pyridine ring. The Meisenheimer complex is stabilized by the ring nitrogen.

Experimental Protocol

Safety Note: All steps involving


 must be performed in a lead-shielded hot cell.
Materials & Reagents[7]
  • Isotope:

    
     in 
    
    
    
    .
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (

    
    ) or Tetrabutylammonium bicarbonate (
    
    
    
    ).
    • Recommendation: Use

      
       for nitropyridines to avoid potential side reactions with ammonium cations.
      
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF. DMSO is preferred for higher boiling point stability.

  • Precursor: 2-Nitropyridine derivative (

    
    ).
    
Step-by-Step Workflow

Step 1: Trapping and Elution

  • Pass aqueous

    
     through a QMA (Quaternary Methyl Ammonium) carbonate cartridge.
    
  • Elute

    
     into the reaction vessel using a solution of 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) in
    
    
    (
    
    
    ).

Step 2: Azeotropic Drying (CRITICAL)

  • Why: Water forms a hydration shell around

    
    , killing its nucleophilicity.
    
  • Evaporate solvent at

    
     under helium flow and vacuum.
    
  • Add

    
     anhydrous MeCN and evaporate again (repeat 
    
    
    
    ).
  • Metric: The residue must be a dry, white crust. Any moisture will result in

    
     yield.
    

Step 3: Radiofluorination

  • Dissolve the Nitropyridine precursor (

    
    ) in 
    
    
    
    anhydrous DMSO.
  • Add precursor solution to the dried

    
     complex.
    
  • Heat to

    
      for 
    
    
    
    minutes
    .
    • Note: 2-nitropyridines react faster (

      
      ); 4-nitropyridines may require 
      
      
      
      .

Step 4: Quench and Purification

  • Cool reactor to

    
    .
    
  • Add

    
     water or mobile phase to quench.
    
  • Inject onto semi-prep HPLC (Reverse Phase C18).

    • Mobile Phase: Ethanol/Water or MeCN/Water (isocratic or gradient depending on lipophilicity).

Visualization: Production Workflow

Workflow Cyclotron Cyclotron (18O(p,n)18F) QMA QMA Cartridge (Trapping) Cyclotron->QMA Drying Azeotropic Drying (95°C, MeCN) QMA->Drying Elution (K2.2.2) Reaction Reaction Vessel (Precursor + DMSO, 130°C) Drying->Reaction Add Precursor HPLC HPLC Purification (Separation of NO2 vs F) Reaction->HPLC Quench Formulation Formulation (Sterile Filter) HPLC->Formulation Collect Peak

Figure 2: End-to-end radiosynthesis workflow for


-labeled pyridines.

Data Analysis & Optimization

Leaving Group Comparison

The following data summarizes the relative efficiency of leaving groups on a pyridine scaffold under standard conditions (


, DMSO).
Leaving GroupReactivity (Relative)StabilityPurification DifficultyTypical Yield (RCY)

(Nitro)
High Excellent (Solid) Low (Distinct UV)


(Ammonium)
Very HighPoor (Hygroscopic)Medium


/

(Halide)
LowExcellentHigh (Similar polarity)


(Isotopic Exchange)
MediumExcellentImpossible (Chemically identical)Low SA*

*SA = Specific Activity.[1][6][4][7] Isotopic exchange results in carrier-added tracers, which is undesirable for receptor imaging.

Solvent Effects
  • DMSO: Best for nitropyridines. High dielectric constant stabilizes the charged intermediate.

  • DMF: Good alternative, easier to remove than DMSO, but decomposes at very high temps (

    
    ).
    
  • MeCN: Generally too low boiling (

    
    ) for this activation energy unless used in a pressurized vessel.
    

Troubleshooting & Expert Tips

  • Low Yields (<10%):

    • Check Moisture: The most common failure mode is incomplete drying of the

      
      . Ensure the azeotrope step is vigorous.
      
    • Base Load: Too much

      
       can degrade the nitropyridine precursor (hydroxylation). Keep carbonate 
      
      
      
      .
  • Impurity Profile:

    • If you observe a peak just before the product, it is likely the hydroxy-pyridine byproduct (hydrolysis of the nitro group). This confirms the presence of water or hydroxide ions in the reaction mix.

  • Ortho vs. Meta:

    • Do not attempt this protocol on 3-nitropyridine without additional activating groups (e.g.,

      
       at position 4). The 3-position is electronically isolated from the ring nitrogen's activation.
      

References

  • Dolle, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design.[1] Current Pharmaceutical Design. Link

  • Mirkovic, D. et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.[1][6][2][8][9][10][11] Bioconjugate Chemistry (via UChicago). Link

  • Preshlock, S. et al. (2016).[9] 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews. Link

  • Gouverneur, V. et al. (2018).[12] Nucleophilic aromatic substitution of nitroarenes.[10][13] (General reference on

    
     utility in PET). Link
    
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Mechanism and Kinetics. (Fundamental mechanistic grounding). Link

Sources

Troubleshooting & Optimization

stability issues of 6-Methyl-5-nitropyridine-2-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Handling Guide (Acid/Base Sensitivity)

CAS: 25033-74-3 | Molecular Formula: C7H6N2O3 | MW: 166.13 Da Support Tier: Senior Application Scientist Level

Executive Summary: Stability Dashboard
ConditionStability RatingPrimary Risk Factor
Neutral (Solid) 🟡 Moderate Oxidation (Air sensitive). Store under Argon at 2–8°C.
Acidic (pH < 4) 🟢 Manageable Reversible Hydration. Forms gem-diols in aqueous acid. Protonation of Pyridine N.
Basic (pH > 8) 🔴 CRITICAL Irreversible Polymerization. Rapid self-condensation (Aldol-type) & Cannizzaro disproportionation.
Nucleophiles 🟠 High The C2-aldehyde is highly electrophilic; forms hemiacetals/imines rapidly.
Diagnostic Workflow: "Is My Compound Degraded?"

Before discarding a batch, perform this diagnostic check. The molecule has "false positive" degradation signals in NMR due to hydration.

Symptom: 1H NMR shows loss of Aldehyde Peak (~10.0 ppm)
  • Scenario A (Acidic/Wet Solvent): You see a new peak around 5.5–6.5 ppm (CH) and loss of the carbonyl signal.

    • Diagnosis: Hydrate Formation (Gem-diol). In the presence of moisture and trace acid (common in CDCl3), the electron-deficient pyridine ring activates the aldehyde to form the hydrate:

      
      .
      
    • Fix: This is reversible. Treat the sample with a drying agent or switch to anhydrous DMSO-d6.

  • Scenario B (Basic Conditions): The sample has turned dark brown/black; NMR shows broad, undefined multiplets in the aromatic region.

    • Diagnosis: Polymerization/Tars. The compound has undergone base-catalyzed self-condensation.

    • Fix: Irreversible. Attempt purification (See Section 5) or discard.

Deep Dive: The Mechanism of Instability

To handle this compound successfully, you must understand the "Push-Pull" electronics that make it a "loaded spring."

The "Activated Methyl" Trap (Base Sensitivity)

Users often assume the aldehyde is the only reactive site. This is fatal. The C6-Methyl group is acidified by two powerful Electron Withdrawing Groups (EWGs):

  • The Pyridine Nitrogen: Inductively withdraws electrons.

  • The C5-Nitro Group: Ortho to the methyl, it exerts a massive inductive and resonance withdrawal effect.

Result: The C6-methyl protons are highly acidic (


 estimated ~18-20, compared to ~48 for standard alkanes). Even weak bases (carbonate, dilute hydroxide) can deprotonate this methyl, creating a nucleophile that attacks the aldehyde of a neighboring molecule.
Visualizing the Degradation Pathways

StabilityPathways Start 6-Methyl-5-nitropyridine- 2-carbaldehyde Acid Acidic Media (H+ / H2O) Start->Acid pH < 4 Base Basic Media (OH- / R3N) Start->Base pH > 8 Hydrate Gem-Diol (Hydrate) [Reversible] Acid->Hydrate + H2O Salt Pyridinium Salt [Stable] Acid->Salt Anhydrous Enolate C6-Methyl Deprotonation (Reactive Enolate) Base->Enolate Fast (Kinetic) Cannizzaro Cannizzaro Reaction (Acid + Alcohol) Base->Cannizzaro Slow (Thermodynamic) Dimer Self-Condensation Dimer (Aldol-like) Enolate->Dimer Attacks Start Molecule Polymer Dark Tars / Polymer [Irreversible] Dimer->Polymer Cascade

Figure 1: Reaction pathways under acidic vs. basic stress. Note that self-condensation (Red path) often outcompetes Cannizzaro in this specific scaffold due to the activated methyl group.

Troubleshooting FAQs

Q: I tried a reductive amination with NaBH4 in Methanol, but the yield is low and the mixture is messy. A: Methanol is protic. The aldehyde likely formed a hemiacetal, slowing imine formation. Furthermore, if the amine is basic, it may have triggered partial self-condensation.

  • Protocol Adjustment: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Pre-form the imine with a mild dehydrating agent (MgSO4 or Ti(OiPr)4) before adding the reducing agent (NaBH(OAc)3 is preferred over NaBH4 for better chemoselectivity).

Q: Can I use NaOH to wash the crude reaction mixture? A: Absolutely Not. Even brief contact with strong aqueous base will trigger the "Activated Methyl" polymerization described above (turning the layer black).

  • Protocol Adjustment: Quench reactions with Saturated Ammonium Chloride (sat. NH4Cl) or slightly acidic buffer (Phosphate pH 6). Keep workups neutral to slightly acidic.

Q: My LCMS shows a peak with M+18 mass. Is this an impurity? A: Likely not. This is the hydrate (M + H2O). In the acidic mobile phase of LCMS (usually Water/Acetonitrile + 0.1% Formic Acid), electron-deficient pyridine aldehydes exist almost exclusively as gem-diols. This is an artifact of analysis, not a sample impurity.

Recommended Handling Protocols
A. Storage & Shelf-Life
  • Atmosphere: Store under Argon or Nitrogen. (Aldehydes oxidize to Carboxylic Acids in air).

  • Temperature: 2°C to 8°C.[1][2]

  • Container: Amber glass (protect from light).

B. Rescue Protocol (Purification of Degraded Material)

If your material has darkened but is not fully tarred:

  • Dissolution: Dissolve in minimal Ethyl Acetate.

  • Filtration: Pass through a short pad of silica gel to remove the dark, polar polymers (tars usually stick to the baseline).

  • Elution: Wash the silica pad with 30% EtOAc/Hexanes.

  • Concentration: Evaporate solvent < 40°C.

  • Recrystallization: If solid, recrystallize from Ethanol/Water (rapidly, do not boil for long) or Toluene/Hexanes.

C. Synthesis Tip: Protecting the Aldehyde

If you need to perform chemistry on the Nitro or Methyl group (e.g., reduction of nitro), protect the aldehyde first .

  • Acetals: Form the dimethyl acetal using Trimethyl Orthoformate (TMOF) and p-TsOH (catalytic). This removes the electrophilic aldehyde and prevents self-condensation.

References
  • Reactivity of Pyridine Carbaldehydes

    • ChemicalBook. (2024).[3] "2-Pyridinecarboxaldehyde Chemical Properties and Stability." Link

    • Note: General reactivity profiles for pyridine aldehydes apply directly to the 6-methyl-5-nitro derivative, with enhanced electrophilicity due to the nitro group.
  • Acidity of Nitropyridine Methyl Groups

    • Kozlov, N. G., et al. (2000). "Synthesis and Reactivity of 2-Methyl-3-nitropyridine Derivatives." Russian Journal of Organic Chemistry. (Validates the high acidity of methyl groups ortho to nitro/pyridine nitrogen).
    • MDPI. (2021). "Synthesis of 2-Methyl-3-nitropyridines... The methyl group in 2-methylpyridines is known to be relatively acidic."[4] Link

  • Hydration of Electron-Deficient Aldehydes

    • National Institutes of Health (PMC). (2024).[3] "Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol Generation." Link

  • Compound Specific Data

    • PubChem.[2][5] "5-Nitropyridine-2-carbaldehyde Compound Summary." Link

    • Sigma-Aldrich.[2][6] "6-Methylpyridine-2-carboxaldehyde Safety Data Sheet." Link

Sources

Technical Support Center: 6-Methyl-5-nitropyridine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the scale-up challenges for 6-Methyl-5-nitropyridine-2-carbaldehyde , a critical intermediate often plagued by regioselectivity errors and stability issues during process development.

Status: Operational Role: Senior Application Scientist Subject: Scale-Up Troubleshooting & Process Optimization

Diagnostic: The "Isomer Trap"

Q: We are oxidizing 2,6-dimethyl-3-nitropyridine with Selenium Dioxide (


) but our NMR shows the wrong regiochemistry. What is happening? 

A: You have likely synthesized 6-methyl-3-nitropyridine-2-carbaldehyde instead of the 5-nitro target. This is a classic thermodynamic trap in pyridine chemistry.

  • The Mechanism: In 2,6-dimethyl-3-nitropyridine, the methyl group at C2 is ortho to the electron-withdrawing nitro group. This makes the C2-protons significantly more acidic and activated toward enolization than the C6-protons.

  • The Consequence: Oxidants like

    
     (or condensation reagents like DMF-DMA) preferentially attack the activated C2-methyl.
    
  • The Fix: You cannot reverse this selectivity on the dimethyl precursor. You must switch to a Stepwise Functionalization Route where the C2-position is established before nitration, or where the directing groups enforce substitution at C5.

Visualization: The Regioselectivity Trap

IsomerTrap cluster_legend Mechanism Note Start 2,6-Dimethyl-3-nitropyridine PathA Path A: SeO2 Oxidation (Kinetic & Thermodynamic Preference) Start->PathA C2-Methyl is Activated Target 6-Methyl-5-nitropyridine-2-carbaldehyde (TARGET) Start->Target Direct Oxidation Impossible WrongProduct 6-Methyl-3-nitropyridine-2-carbaldehyde (WRONG ISOMER) PathA->WrongProduct Major Product Note Nitro group at C3 activates C2-Me. C6-Me is relatively inert.

Caption: Figure 1. The inherent reactivity difference between C2 and C6 methyl groups in 3-nitropyridines prevents direct oxidation to the 5-nitro target.

Strategic Route Optimization (The "Picolinate Route")

Q: If direct oxidation fails, what is the most robust route for scale-up?

A: We recommend the Picolinate Nitration-Reduction Sequence . This route leverages the directing effects of the ester to force nitration to the C5 position, followed by a controlled reduction-oxidation sequence to generate the aldehyde.

Recommended Workflow:

  • Starting Material: Methyl 6-methylpicolinate (commercially available or from 2,6-lutidine).

  • Nitration: Electrophilic aromatic substitution.

  • Selective Reduction: Ester

    
     Alcohol (chemoselective).
    
  • Oxidation: Alcohol

    
     Aldehyde.
    
Optimized Workflow Diagram

PicolinateRoute Step1 Methyl 6-methylpicolinate Step2 Nitration (HNO3/H2SO4) Step1->Step2 Inter1 Methyl 6-methyl-5-nitropicolinate (Directing groups favor C5) Step2->Inter1 High Regiocontrol Step3 Chemoselective Reduction (NaBH4 + CaCl2) Inter1->Step3 Inter2 (6-Methyl-5-nitropyridin-2-yl)methanol Step3->Inter2 Preserves Nitro Step4 TEMPO/Bleach Oxidation Inter2->Step4 Final 6-Methyl-5-nitropyridine-2-carbaldehyde Step4->Final Scalable & Safe

Caption: Figure 2. The Picolinate Route ensures correct regiochemistry (5-nitro) and avoids toxic selenium waste.

Detailed Troubleshooting & Protocols

Phase 1: Nitration (Regiocontrol)

Issue: "We see a mixture of 3-nitro and 5-nitro isomers during the nitration of the ester." Root Cause: Temperature fluctuations and acid strength. While the methyl group directs ortho/para (to 3 and 5), the ester group at C2 is electron-withdrawing and meta-directing (to 4 and 6, which are blocked or unfavorable). The C5 position is sterically favored over C3 (which is flanked by the ester). Correction:

  • Protocol: Use Mixed Acid (

    
    ) at moderate temperatures (
    
    
    
    ).
  • Purification: The 5-nitro isomer is typically less soluble in cold methanol/water mixtures than the 3-nitro isomer. Use fractional crystallization rather than chromatography for scale-up.

Phase 2: Chemoselective Reduction

Issue: "Using


 (LAH) reduced our nitro group to an amine or azo-linkage."
Root Cause:  LAH is too aggressive for nitro-esters.
Solution:  Use the 

-

System
.
  • Mechanism: Calcium ions coordinate to the ester carbonyl, activating it toward hydride attack by borohydride, while leaving the nitro group intact.

  • Scale-Up Protocol:

    • Dissolve Methyl 6-methyl-5-nitropicolinate in THF/Ethanol (2:1).

    • Add 1.5 eq

      
       (anhydrous). Stir for 30 min.
      
    • Slowly add 1.2 eq

      
       at 
      
      
      
      .
    • Quench carefully with dilute HCl.

    • Result: Exclusive formation of the alcohol.

Phase 3: Oxidation to Aldehyde

Issue: "The Swern oxidation smells terrible and requires -78°C.


 requires massive excess."
Solution:  Switch to TEMPO/Bleach (Anelli Oxidation) .
  • Why: It operates at

    
     in water/DCM, uses catalytic TEMPO, and stoichiometric bleach (cheap).
    
  • Safety Note: Ensure the pH is maintained at 8.6–9.5 (using

    
    ) to prevent degradation of the aldehyde or over-oxidation to carboxylic acid.
    
  • Protocol:

    • Alcohol in DCM + TEMPO (1 mol%) + KBr (10 mol%).

    • Add aqueous NaOCl (commercial bleach) buffered with

      
       dropwise at 
      
      
      
      .
    • Monitor by TLC. Quench with sodium thiosulfate immediately upon completion to prevent acid formation.

Quantitative Data: Method Comparison

FeatureDirect Oxidation (

)
Picolinate Route (Recommended)
Starting Material 2,6-Dimethyl-3-nitropyridineMethyl 6-methylpicolinate
Regioselectivity Poor (Favors 3-nitro isomer)High (Favors 5-nitro isomer)
Waste Stream Toxic Selenium (Se) wasteAqueous salts (NaCl, Borates)
Scalability Low (Chromatography required)High (Crystallization/Extraction)
Safety High ToxicityModerate (Standard Nitration risks)

References

  • Regioselectivity in Pyridine Oxidation:Achremowicz, L. "Oxidation of Methylpyridines with Selenium Dioxide." Dissertationes Pharmaceuticae et Pharmacologicae, 1972.
  • TEMPO Oxidation Scale-Up: Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010. Link

  • Chemoselective Reduction:Brown, H. C., & Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of alkali metal borohydrides." Journal of the American Chemical Society, 1982. (Basis for selectivity).
  • Synthesis of Pyridine Carbaldehydes:Scriven, E. F. V. "Pyridines: From Lab to Production." Academic Press, 2013.
  • Safety Data (6-Methyl-5-nitropyridine-2-carbaldehyde): PubChem Compound Summary for CID 70737 (Analogous structures). Link

unexpected color changes in reactions with 6-Methyl-5-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methyl-5-nitropyridine-2-carbaldehyde

Current Status: Operational Topic: Troubleshooting Unexpected Color Changes & Reactivity Ticket ID: CHEM-SUP-5N-CHO

Executive Summary

Researchers working with 6-Methyl-5-nitropyridine-2-carbaldehyde often report immediate, dramatic color shifts that do not align with standard aldehyde reactivity.[1][2] This molecule is not a standard building block; it acts as a vinylogous acid due to the specific arrangement of the nitro group (C5) and the methyl group (C6).[2]

The interactions between the electron-withdrawing nitro group, the electron-deficient pyridine ring, and the reactive aldehyde create a "push-pull" electronic system.[1] Most "failures" are actually successful generation of reactive intermediates that have been mishandled.[1][2]

Part 1: Diagnostic Flowchart

Use this logic tree to identify the source of your color change immediately.

Troubleshooting Start Observation: Unexpected Color Change Color What is the dominant color? Start->Color RedPurple Deep Red / Purple / Blue Color->RedPurple YellowOrange Bright Yellow / Orange Color->YellowOrange BrownBlack Brown / Black Sludge Color->BrownBlack BaseAdded Was Base Added? RedPurple->BaseAdded AmineAdded Was Amine Added? YellowOrange->AmineAdded Polymer Diagnosis: Cannizzaro/Aldol Polymerization (Irreversible Decomposition) BrownBlack->Polymer Deprotonation Diagnosis: C6-Methyl Deprotonation (Formation of Picolinic Anion) BaseAdded->Deprotonation Yes (NaH, K2CO3, OH-) Meisenheimer Diagnosis: Meisenheimer Complex (Nucleophilic Attack on Ring) BaseAdded->Meisenheimer No (Strong Nucleophile present) Imine Diagnosis: Schiff Base Formation (Normal Reaction) AmineAdded->Imine Yes AmineAdded->Polymer No (Check pH/Solvent)

Figure 1: Rapid diagnostic logic for colorimetric changes in nitropyridine aldehyde chemistry.

Part 2: Technical Troubleshooting Guides (Q&A)

Issue 1: The "Red Flash" Phenomenon

User Question: "I added a mild base (potassium carbonate) to perform a condensation at the aldehyde, but the solution instantly turned deep blood-red/purple. Did I destroy my aldehyde?"

Technical Explanation: You likely did not destroy the molecule, but you accessed a secondary reactivity mode. The methyl group at the C6 position is acidic (pKa ~20-22, lowered significantly by the ortho-nitro group).[1]

  • Mechanism: The base deprotonates the C6-methyl group.[1][2] The resulting carbanion is stabilized by resonance into the C5-nitro group and the pyridine nitrogen.[1][2] This highly conjugated "quinoid-like" species absorbs strongly in the visible spectrum (Red/Purple).[1][2]

  • Consequence: If your electrophile (the aldehyde) is on the same molecule, you may trigger self-polymerization.[2] If you are trying to react the aldehyde with an external nucleophile, this anion competes.[2]

Corrective Action:

  • Acid Quench Test: Take a small aliquot and add 1M HCl. If the color reverts to pale yellow, the anion was stable.

  • Protocol Adjustment: Use a non-nucleophilic, weaker base if possible, or maintain lower temperatures (0°C) during base addition to kinetically favor the aldehyde reaction over deprotonation.

Issue 2: The "Disappearing" Aldehyde (NMR)

User Question: "My LCMS shows the correct mass, but the 1H NMR shows no aldehyde peak (~10 ppm). Instead, I see a broad singlet around 6-7 ppm."[1]

Technical Explanation: Electron-deficient aldehydes (like nitropyridines) are hygroscopic and prone to gem-diol (hydrate) formation .[1][2]

  • Mechanism: In the presence of trace water or protic solvents (methanol/ethanol), the carbonyl carbon is attacked by water, forming R-CH(OH)2.

  • Observation: The distinct -CHO proton signal disappears, replaced by a CH signal upfield.

Corrective Action:

  • Solvent Switch: Run NMR in anhydrous DMSO-d6 or CDCl3 dried over molecular sieves.

  • Dehydration: If using the material for a reaction, azeotropic distillation with toluene can revert the hydrate to the reactive aldehyde.[2]

Issue 3: Black Tar Formation with Amines

User Question: "I tried to form a Schiff base with a primary amine. The reaction turned orange (expected), but then rapidly degraded to black tar."

Technical Explanation: While the orange color indicates initial imine formation, the nitro group makes the pyridine ring susceptible to Nucleophilic Aromatic Substitution (SNAr) or reduction.

  • Risk Factor: If the amine is too basic or used in large excess, it can displace the nitro group (less likely without a better leaving group, but possible under heat) or cause ring opening/polymerization via the aldehyde.

Corrective Action:

  • Stoichiometry: Use exactly 1.0 - 1.05 equivalents of amine.[1][2]

  • Conditions: Add a drying agent (MgSO4 or Ti(OiPr)4) to accelerate imine formation at lower temperatures, preventing thermal degradation.[1][2]

Part 3: Mechanistic Visualization

Understanding the acidity of the C6-methyl group is critical to controlling this chemistry.[1][2]

Mechanism cluster_resonance Chromophore Generation Substrate Neutral Molecule (Pale Yellow) Transition Deprotonation of C6-Methyl Substrate->Transition + Base Base Base (B:) Anion Resonance Stabilized Anion (Deep Red/Purple) Transition->Anion - BH+

Figure 2: The deprotonation pathway responsible for the "Red Flash."[2] The negative charge delocalizes onto the Nitro oxygen atoms.

Part 4: Validated Experimental Protocols

Protocol A: Stability & Acidity Check (The "Red" Test)

Use this to determine if your reagents are causing deprotonation.

StepActionObservationInterpretation
1 Dissolve 10 mg of Aldehyde in 1 mL dry THF.Clear/Pale Yellow SolutionBaseline established.[1][2]
2 Add 1 drop of DBU (or intended base).Instant Deep Red/Purple C6-Methyl deprotonation occurred.[1][2]
3 Add 2 drops of Acetic Acid.Reverts to Yellow Anion is reversible; molecule is intact.[1][2]
4 Remains Dark/Black Irreversible Decomposition Polymerization has occurred.[1][2]
Protocol B: Controlled Schiff Base Formation

Optimized to prevent "tarring."[1][2]

  • Preparation: Flame-dry glassware under Argon/Nitrogen.

  • Solvent: Use anhydrous CH2Cl2 or Toluene (avoid alcohols to prevent hemiacetal formation).

  • Addition: Dissolve 1.0 eq of 6-Methyl-5-nitropyridine-2-carbaldehyde in solvent (0.1 M).

  • Scavenger: Add 2.0 eq of anhydrous MgSO4.

  • Amine: Add 1.0 eq of amine dropwise at 0°C.

  • Monitoring: Allow to warm to RT. The solution should turn bright Yellow/Orange .

  • Workup: Filter through a celite pad (to remove MgSO4) and evaporate. Do not perform aqueous workup if possible, as the imine hydrolyzes easily.

References

  • PubChem. (n.d.).[1][2][3] 5-Nitropyridine-2-carbaldehyde Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • Bakhtiary, A., et al. (2023).[2][4] Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI, Molecules.[1][2] Retrieved from [Link][2][5]

  • Makosza, M. (2022).[1][2][5] Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link][2]

Sources

Technical Support: Stability & Isolation of 6-Methyl-5-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CHO-5NO2-STAB Status: Active Priority: Critical (High Risk of Polymerization)[1]

Introduction: The "Red Tar" Phenomenon

You are likely reading this because your golden-yellow oil or solid turned into an insoluble dark brown/red tar during rotary evaporation or storage.[1]

6-Methyl-5-nitropyridine-2-carbaldehyde is a deceptive molecule.[1] It appears stable but possesses a "self-destruct" mechanism built into its structure.[1] It contains both a nucleophile precursor (the acidic methyl group) and a strong electrophile (the aldehyde), separated by an electron-deficient pyridine ring that amplifies the reactivity of both.

This guide provides the mechanistic causality of decomposition and a validated isolation protocol to prevent it.

Module 1: The Chemistry of Instability (Root Cause Analysis)

To handle this compound, you must understand the three competing decomposition pathways.

The Self-Condensation Trap (Primary Failure Mode)

The nitro group at C5 is a strong electron-withdrawing group (EWG).[1] It exerts an inductive and resonance effect that significantly acidifies the protons on the adjacent C6-methyl group.[1]

  • Mechanism: Even mild bases (amines, bicarbonate) can deprotonate the C6-methyl group.[1]

  • Result: The resulting carbanion attacks the aldehyde carbonyl of a neighboring molecule (Intermolecular Aldol-Condensation). This triggers a rapid chain reaction, forming a polymethine-like polymer (the "Red Tar").[1]

  • Trigger: pH > 7, presence of amines, or high concentration in non-acidic solvents.

The Hydrate Cloaking Device (Yield Loss)

Electron-deficient aldehydes (like nitro-pyridine carbaldehydes) are "water sponges."[1] They rapidly react with water to form stable gem-diols (hydrates).[1]

  • Mechanism:

    
    [1]
    
  • Result: The gem-diol is highly polar and water-soluble.[1] It refuses to extract into organic solvents (DCM/EtOAc) during workup, leading to massive yield loss in the aqueous layer.

  • Trigger: Aqueous workup without salting out; high pH.[1]

Oxidative Degradation

Like most heteroaromatic aldehydes, this compound is prone to autoxidation to 6-methyl-5-nitropyridine-2-carboxylic acid .[1]

  • Trigger: Exposure to air (O2) in solution, especially under light.

Visualization: Decomposition Pathways

The following diagram illustrates the competing fates of your molecule.

Decomposition Start 6-Methyl-5-nitropyridine- 2-carbaldehyde Polymer INSOLUBLE RED TAR (Polymerization) Start->Polymer Deprotonation of C6-Me (Intermolecular Aldol) Hydrate GEM-DIOL (Lost in Aqueous Layer) Start->Hydrate Reversible Hydration Acid CARBOXYLIC ACID (Contaminant) Start->Acid Autoxidation Base Base / Amine (pH > 7) Base->Polymer Water Water (Aqueous Workup) Water->Hydrate Air Air / Light (Storage) Air->Acid

Caption: Figure 1. The three primary instability pathways. The red path (polymerization) is irreversible and destructive.

Module 2: Critical Workup Protocols (The Golden Path)

STOP: Do not use Saturated NaHCO3 or NaOH for quenching. STOP: Do not rotovap to dryness at > 40°C.

Protocol A: Isolation from Oxidation Reactions (e.g., SeO2 or DMSO/Swern)

Use this protocol if you synthesized the aldehyde from the methyl precursor.

StepActionTechnical Rationale
1. Quenching Dilute Acid or Water only. Use 0.5M HCl or simply brine.[1] Ensure final pH is 4.0 – 6.0 .Prevents deprotonation of the C6-methyl group.[1] Keeps the equilibrium away from the aldol condensation.
2. Extraction Salting Out. Saturate the aqueous phase with solid NaCl. Extract with EtOAc (Ethyl Acetate) or DCM (Dichloromethane).[1]High ionic strength forces the gem-diol equilibrium back to the aldehyde and pushes the organic molecule out of the water (Salting-out effect).
3. Washing Wash organic layer with Brine (Sat. NaCl) only.[1] SKIP bicarbonate washes.[1]Avoids accidental basicity spikes that trigger polymerization.
4.[1] Drying Use MgSO4 (Magnesium Sulfate).[1]MgSO4 is slightly acidic (Lewis acid character), which stabilizes the aldehyde. Na2SO4 is neutral but less effective for hydrates.
5.[1] Concentration Rotovap at < 30°C .[1] Do not strip to complete dryness if storing; leave as a concentrated oil or crystallize immediately.[1]Heat accelerates polymerization.[1] Concentration increases the rate of intermolecular reactions (

).
Protocol B: Purification (Flash Chromatography)

The compound often degrades on silica gel if the silica is too active or basic.

  • Stationary Phase: Acid-washed silica or standard silica gel (60 Å).[1]

    • Tip: Pre-flush the column with 1% Acetic Acid in Hexanes if your crude is very unstable.

  • Eluent: Hexanes/Ethyl Acetate (gradient).

    • Avoid: DCM/Methanol (Methanol can form hemiacetals; amines in DCM stabilizers can trigger polymerization).[1]

  • Speed: Run the column fast. Do not leave the compound on silica overnight.[1]

Module 3: Troubleshooting & FAQs

Q1: My product disappeared into the aqueous layer. How do I get it back?

Diagnosis: You formed the water-soluble gem-diol (hydrate).[1] Solution:

  • Take the aqueous layer.[1]

  • Add solid NaCl until the solution is saturated (undissolved salt remains).

  • Re-extract with THF/EtOAc (1:1 mixture) or DCM (3x).

  • The high ionic strength breaks the hydration shell and forces the aldehyde into the organic phase.

Q2: The oil turned into a solid red/brown mass overnight. Can I purify it?

Diagnosis: Polymerization.[1] Solution: No. The formation of the C=C bonds linking the pyridine rings is irreversible. You must restart the synthesis.[1] Ensure the next batch is stored under Nitrogen at -20°C, preferably in a solution (e.g., benzene or dilute DCM) rather than neat oil.

Q3: Can I use sodium bisulfite (NaHSO3) to purify it?

Risk: Standard aldehyde purification involves forming a bisulfite adduct and releasing it with base (Na2CO3). Advice: Risky. The release step requires base, which will likely destroy this specific nitro-pyridine.[1] Only use this method if you release the aldehyde using a strong acid (like H2SO4) and rapid extraction, but this is harsh. Chromatography is safer.

Q4: The NMR shows a mixture of aldehyde and something else (two sets of peaks).

Diagnosis: It is likely the hydrate (gem-diol) or a hemiacetal (if methanol was used). Test: Run the NMR in DMSO-d6. The water-scavenging nature of DMSO often shifts the equilibrium back to the aldehyde, giving a clean spectrum. If the impurity persists, it might be the carboxylic acid (check for broad OH > 10 ppm).

Summary Workflow

Workflow Reaction Crude Reaction Mixture Quench Quench: Water/Brine (Target pH 4-6) Reaction->Quench NO Base! Extract Add Solid NaCl (Saturate) Extract w/ EtOAc Quench->Extract Break Hydrate Dry Dry over MgSO4 (Acidic/Neutral) Extract->Dry Conc Concentrate < 30°C Do NOT overheat Dry->Conc Store Store: -20°C under N2 (Avoid light) Conc->Store

Caption: Figure 2.[1] Optimized isolation workflow emphasizing pH control and hydrate management.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (General reactivity of pyridine aldehydes and active methyl groups).
  • Katritzky, A. R., et al.Handbook of Heterocyclic Chemistry. 3rd Ed., Elsevier, 2010. (Electronic effects of nitro groups on pyridine ring acidity).
  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014.[1] (Mechanisms of Aldol and Cannizzaro reactions).

  • PubChem. 6-Methyl-2-pyridinecarboxaldehyde (Analog Data). National Library of Medicine.[1] Available at: [Link] (Accessed Jan 29, 2026).

Sources

Validation & Comparative

Publish Comparison Guide: Spectroscopic Validation of 6-Methyl-5-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026


H

N

O

Executive Summary: The Structural Integrity Challenge

In the synthesis of kinase inhibitors and complex heterocycles, 6-Methyl-5-nitropyridine-2-carbaldehyde serves as a critical electrophilic scaffold. Its value lies in its dual functionality: the aldehyde handle for condensation reactions and the nitro group for subsequent reduction/cyclization.

However, the synthesis of substituted pyridines—often via nitration of 6-methylpicolinaldehyde or oxidation of dimethyl-nitropyridines—is prone to regiochemical ambiguity. Standard low-resolution 1H NMR is often insufficient to definitively distinguish the target from its isomers (e.g., 3-nitro or 4-methyl variants) due to overlapping aromatic signals.

This guide provides a definitive spectroscopic validation protocol . We move beyond basic characterization to a self-validating logic gate system using NOE (Nuclear Overhauser Effect) and 2D NMR to certify the regiochemistry of the 2,5,6-substitution pattern.

Strategic Validation Framework

To validate the structure, we must prove three connectivity features simultaneously:

  • Aldehyde Position: The -CHO group is at C2.

  • Nitro Position: The -NO

    
     group is at C5 (implying protons at C3 and C4).
    
  • Methyl Position: The -CH

    
     group is at C6.
    

The primary risk is the formation of the 3-nitro isomer (where nitration occurs ortho to the aldehyde) or the 4-methyl isomer (if starting materials were impure).

Comparative Analysis of Analytical Techniques
TechniqueCapability for This MoleculeStatus
1H NMR (1D) Identifies functional groups (CHO, Me) and proton count. Limitation: Cannot definitively prove positions of isolated substituents without clear coupling constants.Screening
NOESY / ROESY The Gold Standard. Detects through-space interactions. Can prove CHO is close to H3, and Me is isolated from ring protons (or close to H5 in isomers).Definitive
13C NMR / HSQC Confirms carbon count and hybridization. Useful for purity but less effective for regiochemistry unless compared to a database.Supporting
X-Ray Crystallography Absolute structural determination. Limitation: Requires single crystals, time-consuming.Ultimate

Detailed Experimental Protocol

Phase 1: Synthesis & Purification Check

Before advanced spectroscopy, ensure the sample meets purity thresholds.

  • Solvent System: Dissolve ~10 mg of sample in DMSO-d

    
      (preferred for solubility and preventing aldehyde hydration) or CDCl
    
    
    
    .
  • Purity Threshold: >95% by HPLC or LC-MS. Impurities >5% can generate misleading NOE signals.

Phase 2: 1H NMR Acquisition & Analysis

Instrument: 400 MHz or higher.[1] Parameters: Spectral width -2 to 12 ppm; Relaxation delay (d1) ≥ 5 sec to ensure integration accuracy of the aldehyde proton.

Expected Chemical Shifts (Reference Data)

Note: Shifts may vary ±0.2 ppm depending on concentration and solvent.

Proton (H)Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
CHO (H-a) 10.0 - 10.1 Singlet (s)-Diagnostic for aldehyde.
H-4 8.4 - 8.6 Doublet (d)8.0 - 8.5Ortho to Nitro (deshielded).
H-3 8.0 - 8.2 Doublet (d)8.0 - 8.5Ortho to CHO.
Me (H-b) 2.8 - 2.9 Singlet (s)-Deshielded by ortho-Nitro.

Critical Checkpoint:

  • Observe the aromatic region (8.0–9.0 ppm).[2] You must see two doublets with a coupling constant of ~8.0 Hz .

  • Why? This coupling constant corresponds to ortho-coupling (H3–H4). If you see singlets, you likely have a para-substitution pattern (e.g., 2,5-disubstituted with groups blocking coupling). If you see smaller coupling (~2 Hz), you may have meta-protons (isomer).

Phase 3: The Definitive NOE Experiment

This is the "Go/No-Go" step for structural release.

Protocol:

  • Run a 1D Selective NOE or 2D NOESY experiment.

  • Irradiation Target A: Aldehyde proton (~10.0 ppm).

  • Irradiation Target B: Methyl protons (~2.8 ppm).

Interpretation Logic:

  • Irradiate CHO (~10.0 ppm):

    • Result: Strong enhancement of the doublet at ~8.1 ppm (H3).

    • Conclusion: The aldehyde is adjacent to a ring proton. (Rules out 3-nitro isomer where CHO is adjacent to NO

      
      ).
      
  • Irradiate Me (~2.8 ppm):

    • Result: NO enhancement of aromatic protons (or very weak).

    • Contrast: If you see enhancement of an aromatic proton, the Nitro group is likely NOT at C5, placing a proton next to the methyl.

Visual Validation Workflow

The following diagrams illustrate the decision logic and experimental workflow.

Figure 1: Structural Validation Logic Tree

Caption: Logic gate for distinguishing the target (6-Me-5-NO2) from its most common regioisomer (3-NO2).

ValidationLogic Start Crude Product Isolated H_NMR 1H NMR Analysis (Aromatic Region) Start->H_NMR Coupling Coupling Pattern? H_NMR->Coupling Singlets Singlets (Para/Isolated) Coupling->Singlets Unexpected Doublets AB Doublets (J ~ 8 Hz) Coupling->Doublets Expected Isomer_Other ISOMER DETECTED (e.g., 4-methyl) Singlets->Isomer_Other NOE_Test NOE Experiment Irradiate CHO (10 ppm) Doublets->NOE_Test NOE_Yes Enhancement of Aromatic Proton (H3) NOE_Test->NOE_Yes Positive NOE_No NO Enhancement NOE_Test->NOE_No Negative Target CONFIRMED TARGET 6-Methyl-5-nitropyridine- 2-carbaldehyde NOE_Yes->Target Isomer_3NO2 ISOMER DETECTED 3-Nitro-6-methyl... NOE_No->Isomer_3NO2

Figure 2: Experimental Workflow

Caption: Step-by-step protocol from synthesis to certificate of analysis (CoA).

Workflow cluster_0 Synthesis & Prep cluster_1 Spectroscopy cluster_2 Decision S1 Reaction Mixture S2 Workup & Extraction S1->S2 S3 Purity Check (LC-MS >95%) S2->S3 N1 1H NMR (DMSO-d6) S3->N1 Pass N2 NOE/NOESY Acquisition N1->N2 D1 Data Review vs Reference N2->D1 D2 Release Batch D1->D2 Matches Logic

Comparative Data Table: Target vs. Isomers

The following table highlights the specific spectroscopic markers that distinguish the target from its most likely synthetic impurities.

FeatureTarget: 6-Me-5-NO

Isomer: 3-NO

-6-Me
Isomer: 4-Me-5-NO

H-H Coupling Ortho (J~8Hz) (H3/H4)Ortho (J~8Hz) (H4/H5)Singlets (H3, H6 isolated)
CHO Signal ~10.0 ppm~10.0 ppm~10.0 ppm
NOE (CHO -> Ring) Yes (Strong) No (Blocked by NO

)
Yes (to H3)
NOE (Me -> Ring) No (Isolated)Yes (to H5)No (Isolated)

Scientist's Note: The most dangerous imposter is the 3-nitro isomer . It also shows ortho-coupling (H4-H5). The only rapid way to distinguish them without X-ray is the CHO-to-Ring NOE . In the 3-nitro isomer, the aldehyde is flanked by the nitro group, so no proton is available for NOE enhancement.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). 5-Nitropyridine-2-carbaldehyde (CID 15145501). Retrieved January 29, 2026, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved January 29, 2026, from [Link]

Sources

comparative study of catalysts for 6-Methyl-5-nitropyridine-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of catalytic systems for the synthesis and functionalization of 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3).

Executive Summary

6-Methyl-5-nitropyridine-2-carbaldehyde is a critical electrophilic scaffold in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and anticancer thiosemicarbazones. Its unique substitution pattern—featuring a reactive aldehyde, an electron-withdrawing nitro group, and a sterically distinct methyl group—presents a specific challenge: Regioselectivity .

This guide compares catalytic systems across three core workflows:

  • Synthesis: Achieved via the regioselective oxidation of 2,6-dimethyl-5-nitropyridine.

  • Functionalization: Condensation of the aldehyde (e.g., Schiff base formation).

  • Core Modification: Chemoselective reduction of the nitro group.

Quick Reference: Catalyst Performance Matrix
WorkflowCatalyst / ReagentSelectivityYieldKey Advantage
Synthesis (Oxidation) Selenium Dioxide (SeO₂) High (Distal) 60-70%Favors target isomer (steric control).[1]
DMF-DMA / NaIO₄Low (Proximal)84%Favors wrong isomer (electronic control).[1]
Condensation Fe₃O₄@SiO₂-Cu High96%Reusable, green, high TOF.[1]
Acetic Acid (AcOH)Moderate75-85%Low cost, homogeneous standard.[1]
Reduction SnCl₂ / HCl Chemoselective 80%Reduces -NO₂ only; preserves -CHO.[1]
H₂ / Pd-CLowMixedRisks reducing -CHO to -CH₂OH.[1]

Module 1: Synthesis & Regioselectivity

The synthesis of the target molecule relies on the oxidation of 2,6-dimethyl-3-nitropyridine . The challenge is distinguishing between the two methyl groups:

  • C2-Methyl (Proximal): Ortho to the nitro group.[2][3] More acidic (electronic activation) but sterically hindered.

  • C6-Methyl (Distal): Meta to the nitro group. Less acidic but sterically accessible.

Target Requirement: To obtain 6-methyl-5-nitropyridine-2-carbaldehyde, we must oxidize the C6 (Distal) methyl group.

Comparative Analysis: SeO₂ vs. Enamine Route[1]
A. Selenium Dioxide (SeO₂) – The Steric Choice

SeO₂ is the preferred reagent for generating the target. The reaction proceeds via an Alder-ene-type reaction followed by a [2,3]-sigmatropic rearrangement.

  • Mechanism: The bulky selenium species prefers the less hindered C6-methyl group.

  • Outcome: Predominantly yields the target (6-methyl-5-nitro-2-CHO).

  • Protocol Note: Requires careful temperature control (dioxane/reflux) to prevent over-oxidation to the carboxylic acid.

B. DMF-DMA / NaIO₄ – The Electronic Trap

This method involves reacting the precursor with Dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is then cleaved by periodate.

  • Mechanism: DMF-DMA reacts with the most acidic protons. The C2-methyl protons are acidified by the ortho-nitro group.

  • Outcome: Predominantly yields the isomer (2-formyl-3-nitropyridine), which is not the target.

  • Verdict: Avoid this method for the target molecule, despite its generally higher yields for other pyridines.

SynthesisPathways cluster_SeO2 Path A: Steric Control (Recommended) cluster_DMF Path B: Electronic Control (Avoid) Precursor 2,6-Dimethyl-3-nitropyridine SeO2 Catalyst: SeO₂ (Dioxane, Reflux) Precursor->SeO2 DMF Reagent: DMF-DMA Then NaIO₄ Precursor->DMF Target TARGET: 6-Methyl-5-nitropyridine- 2-carbaldehyde SeO2->Target Oxidation of Distal Methyl Isomer WRONG ISOMER: 2-Formyl-3-nitropyridine DMF->Isomer Oxidation of Proximal Methyl

Figure 1: Regiochemical divergence in the synthesis of nitropyridine carbaldehydes.

Module 2: Functionalization (Condensation)

The aldehyde group at position 2 is highly reactive toward nucleophiles, making it ideal for synthesizing thiosemicarbazones (potential antitumor agents).

Catalyst Comparison: Homogeneous vs. Heterogeneous
Option A: Magnetic Nanocatalyst (Fe₃O₄@SiO₂-Cu)

Recent advances utilize copper(II) immobilized on magnetic silica nanoparticles.[1]

  • Performance: High Turnover Frequency (TOF ~646 h⁻¹).

  • Mechanism: The Lewis acidic Cu(II) center activates the carbonyl oxygen, facilitating nucleophilic attack by the amine.

  • Advantage: The catalyst can be magnetically separated and reused 7+ times without significant activity loss.

  • Data: 96% Yield in <30 mins.

Option B: Acetic Acid (Traditional)[1][4]
  • Performance: Standard acid catalysis.

  • Mechanism: Protonation of the carbonyl oxygen.

  • Disadvantage: Requires neutralization/workup; single-use; slower reaction times (2-6 hours).

  • Data: 75-85% Yield.

Module 3: Chemoselective Reduction

A common downstream requirement is reducing the nitro group (-NO₂) to an amine (-NH₂) to allow for further coupling (e.g., amide bond formation), without reducing the aldehyde.

Chemoselectivity Profile[1][5][6]
MethodReagentSelectivityRisk
Stannous Chloride SnCl₂[1][4][5] · 2H₂O Excellent Reduces -NO₂ to -NH₂.[1] Leaves -CHO intact.
Hydrogenation H₂ / Pd-CPoorReduces -NO₂ to -NH₂ AND -CHO to -CH₂OH.[1]
Iron Reduction Fe / NH₄ClGoodMild conditions, but heterogeneous sludge can trap product.[1]

Recommendation: Use SnCl₂ in ethanol/HCl for precise chemoselectivity.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via SeO₂

Objective: Synthesis of 6-Methyl-5-nitropyridine-2-carbaldehyde.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethyl-3-nitropyridine (10 mmol, 1.52 g) in 1,4-dioxane (20 mL).

  • Reagent Addition: Add Selenium Dioxide (SeO₂) (11 mmol, 1.22 g). Note: Use a fume hood; SeO₂ is toxic.[1][6]

  • Reaction: Heat to reflux (101°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).[4]

  • Workup: Filter the hot solution through Celite to remove black selenium metal. Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (Eluent: CH₂Cl₂/MeOH) to yield the yellow solid product.

    • Expected Yield: 65%.

    • Characterization: ¹H NMR should show a singlet aldehyde proton at ~10.0 ppm and a methyl singlet at ~2.8 ppm.

Protocol B: Green Condensation with Fe₃O₄@SiO₂-Cu

Objective: Synthesis of Thiosemicarbazone derivative.

  • Setup: Mix 6-Methyl-5-nitropyridine-2-carbaldehyde (1 mmol) and Thiosemicarbazide (1 mmol) in Ethanol (5 mL).

  • Catalyst: Add Fe₃O₄@SiO₂-Cu nanocatalyst (5 mg).

  • Reaction: Stir at reflux for 20 minutes.

  • Separation: Use an external magnet to hold the catalyst at the bottom of the flask; decant the supernatant.

  • Isolation: Cool the supernatant to precipitate the product. Filter and wash with cold ethanol.

References

  • Regioselectivity in Nitropyridine Oxidation

    • Title: Synthesis of 2-Methyl-3-nitropyridines and their Reactions.
    • Source:Chem. Proc.[7] 2020, 3, 56.

    • URL:[Link][1]

    • Significance: Establishes the reactivity patterns of methyl groups in nitro-substituted pyridines.
  • Selenium Dioxide Mechanism

    • Title: Mechanism of Selenium Dioxide Oxidation of Olefins.[6][8]

    • Source:J. Org. Chem. 1970, 35, 5, 1653–1658.
    • URL:[Link][1]

    • Significance: Provides the mechanistic basis for the steric control favoring the distal methyl group.
  • Nanocatalysts for Pyridine Derivatives

    • Title: A copper(II) complex containing pyridine-2-carbaldehyde...
    • Source:RSC Advances, 2023, 13, 30462.
    • URL:[Link]

    • Significance: Validates the high-yield, green protocol for condensing pyridine carbaldehydes.
  • Alternative Enamine Route (Contrast)

    • Title: Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.[4]

    • Source: P
    • URL
    • Significance: Demonstrates the DMF-DMA route which favors the ortho-methyl oxidation (undesired isomer for this specific target).

Sources

Assessing the Purity of Synthesized 6-Methyl-5-nitropyridine-2-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

6-Methyl-5-nitropyridine-2-carbaldehyde (CAS: 25033-74-3) is a critical heterocyclic intermediate, often employed in the synthesis of bioactive thiosemicarbazones and fused pyridine systems for oncological and antimicrobial research.

Its dual functionality—an electrophilic aldehyde at C2 and a reducible nitro group at C5—makes it chemically versatile but analytically challenging. The primary purity risks stem from its synthesis pathway (typically Selenium Dioxide oxidation of 2,6-dimethyl-3-nitropyridine) and its inherent instability (auto-oxidation to carboxylic acid).

This guide compares three analytical methodologies for assessing the purity of this compound. It moves beyond basic characterization to provide a rigorous, data-driven framework for validation.

The Purity Profile: What Are We Looking For?

Before selecting a method, one must understand the "Impurity Fingerprint" specific to this molecule:

  • The Precursor: 2,6-Dimethyl-3-nitropyridine (incomplete oxidation).

  • The Degradant: 6-Methyl-5-nitropyridine-2-carboxylic acid (air oxidation).

  • The Reagent: Selenium residues (if SeO₂ synthesis route is used).

  • The Isomer: 2-Methyl-3-nitropyridine-6-carbaldehyde (regioisomer issues).

Comparative Analysis of Analytical Methods

The following table contrasts the three primary techniques for assessing the purity of 6-Methyl-5-nitropyridine-2-carbaldehyde.

FeatureMethod A: RP-HPLC (UV/DAD) Method B: 1H-qNMR Method C: GC-MS
Primary Utility Quantitative Purity (Gold Standard)Absolute Purity & Structure Impurity Profiling
Detection Principle UV Absorbance (254/280 nm)Proton Resonance IntegrationElectron Impact Ionization
Key Strength Separates the Acid degradant from the Aldehyde best.No reference standard required; detects water/solvents.Identifies volatile organic impurities.
Weakness Requires a reference standard for absolute quantitation.Lower sensitivity for trace impurities (<0.5%).Thermal instability of nitro-aldehydes can cause degradation in the inlet.
Turnaround Time Medium (30-45 min)Fast (15 min)Medium (30-60 min)
Cost per Run LowHigh (instrument time/solvents)Medium
Expert Insight: Why HPLC Wins for Routine QC

While qNMR is superior for establishing the potency of a primary standard, RP-HPLC is the operational choice for batch release . The aldehyde group is prone to oxidation; the resulting carboxylic acid is highly polar. HPLC on a C18 column with a buffered mobile phase provides the necessary resolution to quantify this specific degradation product, which often co-elutes or broadens peaks in GC.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (RP-HPLC)

Best for: Routine purity checks and quantifying the "Acid" impurity.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers pH to prevent peak tailing of the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 40 60
20.0 10 90

| 25.0 | 90 | 10 |

Data Interpretation:

  • Target Peak: 6-Methyl-5-nitropyridine-2-carbaldehyde typically elutes between 8–12 minutes.

  • Impurity Flag: A sharp, earlier-eluting peak (more polar) indicates the Carboxylic Acid degradant. A late-eluting peak often corresponds to the Dimethyl precursor .

Protocol B: Quantitative 1H-NMR (qNMR)

Best for: Establishing the "Mass Balance" purity without a reference standard.

Principle: Utilizes the distinct aldehyde proton signal (~10.0 ppm) which is cleanly separated from the aromatic region.

Procedure:

  • Internal Standard (IS): Select 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic).

  • Solvent: DMSO-d6 (preferred over CDCl₃ to prevent potential hemiacetal formation or volatility issues).

  • Preparation: Weigh accurately ~10 mg of Analyte and ~5 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition parameters:

    • Pulse angle: 90°

    • Relaxation delay (d1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 16–32.

Calculation: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display">



Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity of standard.[1][2][3][4][5]

Visualizing the Assessment Workflow

The following diagrams illustrate the logic flow for assessing this specific compound, derived from its synthesis risks.

Diagram 1: Impurity Origin & Detection Logic

This flowchart maps how specific synthesis steps lead to specific impurities and which method detects them.

ImpurityLogic Start Synthesis: SeO2 Oxidation of 2,6-Dimethyl-3-nitropyridine Imp1 Impurity: Unreacted 2,6-Dimethyl-3-nitropyridine Start->Imp1 Incomplete Rxn Imp2 Impurity: 6-Methyl-5-nitro pyridine-2-carboxylic acid Start->Imp2 Over-Oxidation/Air Imp3 Impurity: Selenium Residues Start->Imp3 Reagent Residue Target Target: 6-Methyl-5-nitro pyridine-2-carbaldehyde Start->Target Main Reaction MethodHPLC Method: RP-HPLC (Separates Polar Acid) Imp1->MethodHPLC Late Eluter Imp2->MethodHPLC Early Eluter MethodICP Method: ICP-MS (Trace Metals) Imp3->MethodICP Specific Detection MethodNMR Method: 1H-NMR (Detects Aldehyde Proton) Target->MethodNMR Distinct CHO Peak

Caption: Synthesis-to-Analysis mapping showing how origin dictates the detection method.

Diagram 2: Purity Assessment Decision Tree

A self-validating workflow for researchers to decide when to release the batch.

DecisionTree Step1 Step 1: 1H-NMR Check Check1 Aldehyde Peak present? No Acid Peak? Step1->Check1 Step2 Step 2: HPLC Purity Scan Check1->Step2 Yes Fail1 REJECT: Repurify (Recrystallize/Column) Check1->Fail1 No (Acid Detected) Check2 Purity > 98%? No early eluting peaks? Step2->Check2 Step3 Step 3: Residual Solvent/Metal Check Check2->Step3 Yes Check2->Fail1 No (<95%) Step3->Fail1 High Se/Solvents Pass BATCH RELEASE Step3->Pass Limits Met

Caption: Step-by-step decision matrix for batch validation.

References

  • Scriabine, A., et al. (1966). Process for the production of pyridine aldehydes. U.S. Patent No. 3,274,206. Washington, DC: U.S. Patent and Trademark Office.
  • Sidorova, L. P., et al. (2002). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. Russian Patent RU2198875C2.
  • National Institute for Occupational Safety and Health (NIOSH). (1994). Pyridine: Method 1613. NIOSH Manual of Analytical Methods. Retrieved from [Link]

Sources

Quantitative Analysis of 6-Methyl-5-nitropyridine-2-carbaldehyde: A Comparative Guide to HPLC-UV vs. qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of pyridine-based APIs, 6-Methyl-5-nitropyridine-2-carbaldehyde (MNPC) is a critical "pivot" intermediate. Its reactivity lies in the aldehyde handle (C2 position) and the nitro group (C5 position). However, analyzing this molecule in a crude reaction mixture presents a classic analytical paradox:

  • The Stability Challenge: The aldehyde functionality is prone to autoxidation to the corresponding carboxylic acid (6-methyl-5-nitropyridine-2-carboxylic acid) or reduction to the alcohol, especially in basic reaction media or during prolonged autosampler storage.

  • The Selectivity Challenge: You must quantitatively distinguish the product from its likely precursor (2,6-dimethyl-3-nitropyridine) and its over-oxidized byproducts.

This guide compares the two most robust methodologies for this analysis: Reverse-Phase HPLC (Method A) for routine process control, and Quantitative NMR (qNMR) (Method B) for absolute purity assignment and reference standard calibration.

Method A: HPLC-UV (The Routine Workhorse)

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress (IPC) and release testing due to its high sensitivity and ability to separate low-level impurities.

The "Why" Behind the Protocol
  • Stationary Phase: We utilize a C18 column with high carbon load and end-capping . Pyridine rings are basic; free silanols on older silica columns interact with the nitrogen lone pair, causing severe peak tailing. End-capping mitigates this.

  • Mobile Phase pH: The mobile phase must be acidic (pH ~2.5 - 3.0). This protonates the pyridine nitrogen (

    
     for nitropyridines), ensuring the analyte exists in a single ionization state, sharpening the peak shape.
    
  • Detection: The nitro group and pyridine ring provide a strong chromophore. We target 270–280 nm , avoiding the low-UV cutoff of many solvents while maximizing signal-to-noise.

Detailed Protocol
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to prevent retention time drift)
Detection UV @ 275 nm (Reference: 360 nm)
Injection Vol 5 µL
Gradient 0-2 min: 5% B (Isocratic hold for polar acids)2-10 min: 5%

60% B (Linear gradient)10-12 min: 60%

95% B (Wash)12-15 min: 5% B (Re-equilibration)
Self-Validating System Suitability (SST)

To ensure data integrity, every run must pass these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the column is degrading, or the buffer pH is incorrect.
  • Resolution (

    
    ): 
    
    
    
    between the MNPC peak and the carboxylic acid impurity (which usually elutes earlier due to high polarity).

Method B: qNMR (The Absolute Reference)

When you lack a certified reference standard—common in early development—qNMR is the only viable quantitative tool. It relies on the physics of nuclear spin rather than chemical interaction, making it an "absolute" primary method.

The "Why" Behind the Protocol
  • The Handle: We target the aldehyde proton (-CHO) . It appears as a singlet very far downfield (~10.0 ppm), in a region usually devoid of other signals.

  • The Internal Standard (IS): We use Maleic Acid or 1,3,5-Trimethoxybenzene (TMB) . They are non-hygroscopic, stable, and their signals do not overlap with the nitropyridine region.

  • Relaxation Delay (

    
    ):  Critical for accuracy. The delay must be 
    
    
    
    (longitudinal relaxation time) of the slowest relaxing proton to ensure 99.3% magnetization recovery.
Detailed Protocol
  • Sample Prep: Weigh exactly ~10 mg of the reaction mixture residue (dried) and ~10 mg of Internal Standard (TraceCERT® grade) into a vial.

  • Solvent: Dissolve in 0.7 mL DMSO-

    
     . (Chloroform-
    
    
    
    is avoided as it can be acidic and degrade the aldehyde).
  • Acquisition:

    • Pulse Angle: 90°

    • Scans (NS): 16 or 32 (for S/N > 150)

    • Relaxation Delay (

      
      ): 30 seconds (Aldehyde protons relax slowly).
      
    • Temperature: 298 K

Calculation Logic


Where 

= Integral area,

= Number of protons (1 for CHO),

= Molar mass,

= mass weighed.[1][2][3][4][5]

Comparative Analysis & Decision Framework

The following table contrasts the performance of both methods specifically for MNPC analysis.

FeatureMethod A: HPLC-UVMethod B: qNMR
Specificity High. Separates aldehyde from acid, alcohol, and dimers physically.High. Resolves aldehyde proton distinct from aromatic impurities.
Sensitivity (LOD) Excellent. Can detect <0.05% impurities.Moderate. Limit is typically ~0.5 - 1.0% without excessive scan times.
Throughput High. Automated sequences (15 min/sample).Low. Manual prep and long relaxation delays (30+ min/sample).
Reference Std REQUIRED. Cannot quantify without a known purity standard.NOT REQUIRED. Uses a generic internal standard (e.g., Maleic Acid).
Best Use Case Routine IPC, Stability Testing, Impurity Profiling.Assigning purity to the "Primary Reference Standard" used in HPLC.
Analytical Workflow Diagram

The following diagram illustrates the decision logic for choosing the correct method during the drug development lifecycle.

AnalyticalWorkflow Start Crude Reaction Mixture Decision Is a Certified Reference Standard Available? Start->Decision qNMR_Prep qNMR Workflow (Method B) Decision->qNMR_Prep NO (Early Stage) HPLC_Prep HPLC Workflow (Method A) Decision->HPLC_Prep YES (Routine/QC) qNMR_Analysis Analyze 1H Signal (~10 ppm) vs Internal Standard qNMR_Prep->qNMR_Analysis Assign_Purity Assign Absolute Purity to Isolated Material qNMR_Analysis->Assign_Purity Assign_Purity->HPLC_Prep Use as Standard HPLC_Analysis Run Gradient Method (UV @ 275nm) HPLC_Prep->HPLC_Analysis Quantification Calculate Yield & Impurity Profile HPLC_Analysis->Quantification

Caption: Decision matrix for selecting qNMR vs. HPLC based on reference standard availability and development stage.

Experimental Data: Representative Results

To illustrate the expected outcome, we present representative data derived from the structural properties of MNPC.

HPLC Chromatogram Profile (Simulated)
  • Retention Time (RT) 3.2 min: 6-Methyl-5-nitropyridine-2-carboxylic acid (Polar impurity, elutes early).

  • Retention Time (RT) 6.8 min: 6-Methyl-5-nitropyridine-2-carbaldehyde (Analyte).

  • Retention Time (RT) 8.5 min: 2,6-Dimethyl-3-nitropyridine (Starting material, less polar).

  • Observation: The gradient ensures the non-polar starting material elutes before the re-equilibration step.

qNMR Spectrum Profile (Simulated in DMSO- )
  • 
     10.1 ppm (s, 1H):  Aldehyde proton (Target for quantification).
    
  • 
     8.6 ppm (d, 1H):  Aromatic proton (C4 position).
    
  • 
     8.2 ppm (d, 1H):  Aromatic proton (C3 position).
    
  • 
     6.2 ppm (s, 2H):  Maleic Acid (Internal Standard).
    
  • 
     2.7 ppm (s, 3H):  Methyl group.
    
  • Observation: The region 9.5–10.5 ppm is clean, allowing precise integration of the aldehyde singlet without interference from the methyl or aromatic signals.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2022). qNMR Internal Standard Reference Data (ISRD). [Link][7]

  • Sielc Technologies. (2021).[8] Separation of Pyridine Carbaldehydes on Newcrom R1 HPLC column. [Link]

  • Emery Pharma. (2024).[9] A Guide to Quantitative NMR (qNMR). [Link]

Sources

performance of 6-Methyl-5-nitropyridine-2-carbaldehyde in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Performance of 6-Methyl-5-nitropyridine-2-carbaldehyde in Solvent Systems

Executive Summary

6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3) is a critical heterocyclic building block, distinct from its non-nitro and non-methyl analogs due to its unique electronic push-pull system.[1] The electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the C-2 aldehyde, making it highly reactive toward nucleophiles (e.g., amines, hydrazines). Conversely, the 6-methyl group provides steric modulation and a handle for further functionalization.[1]

This guide evaluates the compound's performance across three primary solvent classes—Protic Polar (Ethanol/Methanol) , Aprotic Polar (DMSO/DMF) , and Non-Polar (Toluene/DCM) —to optimize yield and selectivity in drug discovery workflows.

Technical Specifications & Chemical Profile

FeatureSpecification
CAS Number 25033-74-3
IUPAC Name 6-Methyl-5-nitropyridine-2-carbaldehyde
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Profile Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in Water.[1]
Primary Reactivity Carbonyl condensation (Schiff base), Nitro reduction, Methyl oxidation.

Solvent System Performance Analysis

The choice of solvent dramatically alters the reaction pathway and yield for this compound. Below is a performance breakdown based on the most common application: Condensation Reactions (e.g., Imine/Schiff Base formation) .

Comparative Performance Table
Solvent SystemReaction TypeTypical YieldPerformance RatingMechanism / Observation
Ethanol (EtOH) Condensation88 - 95% [1] ★★★★★ (Optimal)Protic nature stabilizes the hemiaminal intermediate; reflux temperature is ideal for water elimination.[1]
Methanol (MeOH) Reduction (NaBH₄)>90% ★★★★★ (Optimal)Excellent solubility; facilitates rapid hydride transfer for converting aldehyde to alcohol.[1]
Dichloromethane (DCM) Oxidation75 - 85% [1] ★★★☆☆ (Good)Good for mild oxidations (e.g., Dess-Martin); requires drying agents (MgSO₄) if water is a byproduct.[1]
Toluene Condensation80 - 90% [1] ★★★★☆ (High)Allows azeotropic water removal (Dean-Stark); essential for sterically hindered amines.[1]
Water Green Synthesis<40% [1][2] ★☆☆☆☆ (Poor)Poor solubility limits reactivity; requires surfactants or phase transfer catalysts to function.[1]
Deep Dive: The "Nitro Effect" on Solvent Choice

The 5-nitro group makes the pyridine ring electron-deficient.[1]

  • In Nucleophilic Solvents (e.g., Alcohols): The aldehyde carbon is highly activated. Ethanol is the "Gold Standard" because it solubilizes the aldehyde while stabilizing the transition state of nucleophilic attack.

  • In Aprotic Solvents (e.g., DMSO): While solubility is high, the lack of proton exchange can slow down the dehydration step in condensation reactions, often requiring an acid catalyst (e.g., Acetic Acid).

Comparative Benchmarking: Alternatives

How does 6-Methyl-5-nitropyridine-2-carbaldehyde (MNPC) compare to its structural analogs?

Alternative CompoundCASKey DifferenceSolvent Strategy Adjustment
6-Methylpyridine-2-carbaldehyde 1122-72-1Lacks Nitro group.[1] Less electrophilic.[1][3]Requires harsher conditions (higher temp or stronger acid catalyst) in Ethanol compared to MNPC.
5-Nitropyridine-2-carbaldehyde 35969-75-6Lacks Methyl group.[1] Less steric bulk.[1]Higher solubility in water/alcohols.[1] Reacts faster but may suffer from over-reaction (bis-addition) without steric protection.[1]

Verdict: MNPC offers the best balance of reactivity (activated by nitro) and selectivity (controlled by methyl steric bulk) for synthesizing complex kinase inhibitors.

Experimental Protocol: Optimized Schiff Base Formation

Objective: Synthesis of an imine intermediate using 6-Methyl-5-nitropyridine-2-carbaldehyde. Solvent Selected: Ethanol (Anhydrous).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3) in Anhydrous Ethanol (0.2 M concentration).

  • Activation: Add 1.05 eq of the amine partner.

  • Catalysis: Add catalytic Glacial Acetic Acid (1-2 drops per mmol). Note: The nitro group activates the aldehyde, so less acid is needed compared to non-nitro pyridines.

  • Reaction: Reflux at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup: Cool to 0°C. The Schiff base product typically precipitates as a yellow/orange solid due to the nitro chromophore.[1]

  • Purification: Filter and wash with cold ethanol. Recrystallize from EtOH if necessary.

Self-Validating Check:

  • If solution remains clear upon cooling: Concentration is too low or product is oil.[1] Evaporate solvent and switch to Hexane/Ether trituration.[1]

  • If starting material persists: The equilibrium is stuck.[1] Add 3Å molecular sieves to the reaction to trap water.[1]

Decision Matrix: Solvent Selection Logic

The following diagram illustrates the logical flow for selecting the correct solvent system based on the intended chemical transformation of 6-Methyl-5-nitropyridine-2-carbaldehyde.

SolventSelection Start Start: 6-Methyl-5-nitropyridine-2-carbaldehyde ReactionType Select Reaction Type Start->ReactionType Condensation Condensation / Imine Formation ReactionType->Condensation C=N Bond Formation Reduction Reduction (Aldehyde -> Alcohol) ReactionType->Reduction NaBH4 / Hydride Oxidation Oxidation (Aldehyde -> Acid) ReactionType->Oxidation KMnO4 / Pinnick SolubilityCheck Is Amine Water Soluble? Condensation->SolubilityCheck Methanol Solvent: Methanol (0°C) Yield: Excellent (>95%) Reduction->Methanol Acetonitrile Solvent: MeCN / Water Yield: Moderate to Good Oxidation->Acetonitrile Ethanol Solvent: Ethanol (Reflux) Yield: High (>90%) *Best for Crystallization* SolubilityCheck->Ethanol Yes (Standard) Toluene Solvent: Toluene (Dean-Stark) Yield: High (>85%) *Best for Stubborn Amines* SolubilityCheck->Toluene No (Hydrophobic)

Caption: Logical workflow for selecting the optimal solvent system based on reaction type and substrate properties.

References

  • ChemicalBook. (2024).[1] 6-Methyl-5-nitropyridine-2-carbaldehyde Product Properties and CAS 25033-74-3. Retrieved from

  • Accela ChemBio. (2024).[1] Safety Data Sheet and Synthesis Profile for CAS 25033-74-3. Retrieved from

  • Bakke, J. M. (2002).[1] Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry. (Contextual grounding on nitro-pyridine reactivity).

  • BenchChem. (2025).[1][4] Comparative Analysis of Pyridine Carboxaldehyde Reactivity. Retrieved from

  • PubChem. (2024).[1][5] Compound Summary: 6-Methyl-5-nitropyridine-2-carbaldehyde.[1][6][7][8] National Library of Medicine.[1] Retrieved from [5]

Sources

Comparative Guide: Synthetic Strategies for Functionalized Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of functionalized nitropyridines is a cornerstone in the development of kinase inhibitors, agrochemicals, and high-energy materials. However, the pyridine ring's electron-deficient nature renders classical electrophilic aromatic substitution (


) notoriously difficult. Direct nitration often requires forcing conditions that compromise safety and yield.[1]

This guide objectively compares three dominant synthetic routes to access and functionalize the nitropyridine core. We move beyond the textbook "direct nitration" (which is rarely viable) to analyze N-Oxide Activation , Sigmatropic Rearrangement (


 method) , and Nucleophilic Aromatic Substitution (

)
.
The Strategic Landscape
MetricRoute A: N-Oxide Activation Route B: Sigmatropic Shift (

)
Route C:

Displacement
Primary Target 4-Nitropyridines3-Nitropyridines2/6-Functionalized Nitropyridines
Mechanism

on activated species
[1,5]-Sigmatropic ShiftAddition-Elimination
Regioselectivity High (Para to N-oxide)High (Meta to N)High (Ortho/Para to Nitro)
Scalability High (Industrial Standard)Moderate (Reagent Cost)High (Convergent Synthesis)
Key Risk Thermal Runaway (Nitration)Moisture SensitivityImpurity Formation (Bis-addition)

Technical Deep Dive & Protocols

Route A: The N-Oxide Activation Pathway (Targeting C4)

Best for: Accessing 4-nitro derivatives or 2,4-disubstituted pyridines.

The Science: The pyridine nitrogen lone pair deactivates the ring toward electrophiles.[1][2][3] Oxidizing the nitrogen to an N-oxide (


) creates a "push-pull" system. While the ring remains deactivated overall, the N-oxide oxygen donates electron density via resonance, specifically activating the C2 and C4 positions.[2] Nitration occurs predominantly at C4 due to sterics and electronics, followed by deoxygenation to restore the pyridine core.

Protocol: Synthesis of 4-Nitropyridine from Pyridine Note: This is a self-validating protocol. Success is indicated by the distinct color change from colorless (N-oxide) to yellow (nitro compound).

  • Oxidation: Dissolve pyridine (1.0 eq) in acetic acid. Add

    
     (30%, 1.5 eq) dropwise at 60°C. Heat to 80°C for 4 hours. Concentrate to obtain Pyridine N-oxide .[4]
    
  • Nitration: CAUTION. In a reactor with a burst disk, dissolve Pyridine N-oxide in conc.

    
    . Add fuming 
    
    
    
    (1.5 eq) dropwise, maintaining temp <100°C. Heat to 130°C for 2 hours.
    • Checkpoint: Monitor by HPLC. The disappearance of the broad N-oxide peak and appearance of the 4-nitro product (UV shift) confirms conversion.

  • Deoxygenation: Suspend the 4-nitropyridine N-oxide intermediate in

    
    . Add 
    
    
    
    (1.2 eq) dropwise at reflux.
  • Workup: Quench with ice water, neutralize with

    
    , and extract with DCM.
    
Route B: The Sigmatropic Rearrangement (Targeting C3)

Best for: Accessing 3-nitropyridines under mild conditions without acid catalysis.

The Science: Direct nitration to the C3 position is difficult because the meta-position is the least deactivated, but the ring is still too inert. The Bakke Method utilizes dinitrogen pentoxide (


). The reaction does not proceed via classical 

. Instead,

forms an N-nitropyridinium salt.[5][6] Upon treatment with nucleophiles (like bisulfite), the nitro group migrates from the nitrogen to the C3 carbon via a [1,5]-sigmatropic shift.

Protocol: Synthesis of 3-Nitropyridine

  • N-Nitration: Dissolve pyridine in dry nitromethane. Add

    
     (1.1 eq) at 0°C. Stir for 30 min to form the N-nitropyridinium salt (white precipitate often forms).
    
  • Rearrangement: Pour the mixture into an aqueous solution of

    
     (sodium bisulfite).
    
  • Isolation: Neutralize and extract.

    • Validation: This route avoids the formation of 2-nitro isomers common in high-temp acid nitration.

Route C: Functionalization (The "Decorate" Strategy)

Best for: Late-stage functionalization. Converting commercially available chloronitropyridines into complex drug scaffolds (e.g., amino-nitropyridines).

The Science: The nitro group is a strong electron-withdrawing group (EWG).[7] When located ortho or para to a halogen (e.g., 2-chloro-5-nitropyridine), it activates the carbon-halogen bond for Nucleophilic Aromatic Substitution (


). The reaction proceeds via a Meisenheimer Complex .[8]

Protocol: Synthesis of 2-Amino-5-Nitropyridine derivatives

  • Setup: Charge a vessel with 2-chloro-5-nitropyridine (1.0 eq) and anhydrous DMSO (5 volumes).

  • Nucleophile Addition: Add the primary amine (1.1 eq) and a base (

    
     or DIPEA, 2.0 eq).
    
  • Reaction: Heat to 60-80°C.

    • Mechanism Check: If the reaction is sluggish, ensure the nitro group is ortho or para to the halogen.[9] Meta-nitro groups do not stabilize the Meisenheimer intermediate effectively.

  • Quench: Pour into water. The product usually precipitates as a solid due to the high polarity of the nitro-amine product.

Comparative Performance Data

The following data aggregates typical yields and process metrics from recent process chemistry literature (see References).

MetricN-Oxide Route (C4)

Rearrangement (C3)

(Functionalization)
Typical Yield 65 - 80% (Over 2 steps)70 - 85%85 - 95%
Atom Economy Low (Requires O-protection/deprotection)ModerateHigh
Regio-fidelity >95:5 (Para:Ortho)>98:2 (Meta:Others)100% (Site-specific)
E-Factor (Waste) High (Acid waste streams)Moderate (Bisulfite waste)Low (Salt byproduct only)
Safety Profile High Hazard: Energetic nitrationMedium:

is an oxidizer
Low: Standard organic reaction

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical flow for selecting the correct route based on the desired substitution pattern.

Nitropyridine_Pathways Start Target Molecule? RouteA Route A: N-Oxide Start->RouteA Need C4-Nitro RouteB Route B: Sigmatropic Start->RouteB Need C3-Nitro RouteC Route C: SNAr Start->RouteC Need Functionalization Pyridine Pyridine RouteA->Pyridine NOxide Pyridine N-Oxide Pyridine->NOxide H2O2 N2O5_Step N-Nitro Salt Pyridine->N2O5_Step N2O5 Nitro_NOxide 4-Nitro-Py-N-Oxide NOxide->Nitro_NOxide HNO3/H2SO4 Prod4 4-Nitropyridine Nitro_NOxide->Prod4 PCl3 (De-ox) RouteB->Pyridine Prod3 3-Nitropyridine N2O5_Step->Prod3 NaHSO3 (Migration) HaloNitro 2-Cl-5-NO2-Py RouteC->HaloNitro Meisenheimer Meisenheimer Complex HaloNitro->Meisenheimer R-NH2 ProdFunc 2-Amino-5-Nitropyridine Meisenheimer->ProdFunc -HCl

Figure 1: Decision matrix and synthetic flow for accessing specific nitropyridine isomers and derivatives.

Safety & Handling (Critical)

Working with nitropyridines requires strict adherence to process safety protocols.

  • Energetic Potential: Nitropyridines have high decomposition energies. Differential Scanning Calorimetry (DSC) is mandatory before scaling any nitration reaction >10g.

  • Thermal Runaway: The nitration of pyridine N-oxide is highly exothermic. In case of cooling failure, do not attempt to quench with water (steam explosion risk). Use emergency pressure relief venting.

  • Toxicity: Pyridine is hepatotoxic and affects male fertility. All handling must occur in a fume hood with double-gloving (Nitrile/Laminate).

References

  • Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions.[5][10] Pure and Applied Chemistry. Link

  • Svensen, H. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology.[10] 10[11][5][6]

  • Prendergast, A. M., & McGlacken, G. P. (2018).[7] Transition Metal Mediated C–H Activation of 2-Pyrones, 2-Pyridones, 2-Coumarins and 2-Quinolones.[7] European Journal of Organic Chemistry.[7][12] 7[11][5][6]

  • BenchChem Technical Support. (2025). Pyridine Synthesis - Preventing Over-Nitration.[1]1[1][11][2][3][5][6][13]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.8[2][3]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 6-Methyl-5-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Compound Identity: 6-Methyl-5-nitropyridine-2-carbaldehyde CAS: 22283-35-8 (and related analogs) Chemical Class: Nitropyridine / Aromatic Aldehyde

As a Senior Application Scientist, I advise treating this compound not just as a standard organic intermediate, but as a dual-hazard entity . You are managing the permeation risks of a pyridine ring combined with the sensitization and reactivity potential of an aromatic aldehyde.

The "Why" Behind the Protocol

Standard laboratory safety often treats all white powders the same. This is a mistake with nitropyridines.

  • Pyridine Permeation: The pyridine ring is a known solvent permeator. Standard nitrile gloves offer significantly less protection against pyridine-based solutions than they do against water or alcohols.

  • Aldehyde Reactivity: The aldehyde moiety (

    
    ) is an electrophile that can bind to biological proteins, leading to sensitization (allergic reaction) over repeated low-level exposures.
    
  • Nitro Group Stability: While generally stable, nitro-aromatics can be energetic. Avoid friction and static discharge during weighing.

Part 2: Hazard Identification & GHS Classification

Inferred from structural analogs (2-Hydroxy-5-nitropyridine, Pyridine-2-carbaldehyde) where specific isomer data is limited.

Hazard CategoryGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritationDouble-gloving is mandatory for solutions.
Eye Irritation H319 Causes serious eye irritationVapors/dust are aggressive; safety glasses are minimum, goggles preferred.
Respiratory H335 May cause respiratory irritationZero-tolerance for open-bench handling. Use a Fume Hood.
Acute Toxicity H302 Harmful if swallowedWash hands immediately after doffing PPE.

Part 3: Personal Protective Equipment (PPE) Specifications

Hand Protection: The "Nitrile Trap"

Critical Insight: Do not rely on thin (4 mil) nitrile gloves for prolonged protection against pyridine solutions. Pyridine can permeate standard nitrile in <6 minutes .

  • Routine Handling (Solids):

    • Primary: Nitrile (minimum 5 mil).[1]

    • Protocol: Change immediately if dusty.[2]

  • Solution Handling (Solvents involved):

    • Technique: Double Gloving (colored under-glove, nitrile outer).

    • High Risk (Spill cleanup): Silver Shield / Laminate gloves (Barrier®) or Butyl Rubber. Nitrile is insufficient for immersion.

Eye & Face Protection[3][4][5][6][7][8][9]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

    • Why: Safety glasses with side shields allow vapors to bypass the lens. Aldehyde vapors are lacrimators.

  • High Risk: Face shield required if working with quantities >5g in solution or under pressure.

Respiratory Protection
  • Engineering Control (Primary): Chemical Fume Hood certified to face velocity of 80–100 fpm.

  • PPE (Secondary): If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and N95 pre-filter.

Part 4: Logical Decision Workflows (Visualization)

Diagram 1: PPE Selection Logic

This decision tree allows researchers to autonomously select the correct PPE based on the specific task risk.

PPE_Logic Start Task Assessment Solid Handling Solid (Weighing) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution Gloves1 Gloves: Single Nitrile (5mil) Change if dusty Solid->Gloves1 Eyes1 Eyes: Safety Glasses (Side Shields) Solid->Eyes1 RiskCheck Solvent Type? Solution->RiskCheck StdSolv Standard (EtOAc/Hex) RiskCheck->StdSolv PyrSolv Pyridine/DCM/DMF RiskCheck->PyrSolv Gloves2 Gloves: Double Nitrile (Color Indicator) StdSolv->Gloves2 Eyes2 Eyes: Chemical Goggles (Vapor Seal) StdSolv->Eyes2 Gloves3 Gloves: Laminate/Barrier (Silver Shield) PyrSolv->Gloves3 PyrSolv->Eyes2

Caption: PPE Selection Matrix based on physical state and solvent carrier risks.

Part 5: Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

The goal is to prevent inhalation and static discharge.

  • Preparation:

    • Place a disposable balance draft shield or secondary containment tray inside the fume hood.

    • Use an anti-static gun on the weighing boat (nitro compounds can be static-sensitive).

  • Weighing:

    • Do not remove the stock bottle from the hood.

    • Transfer solid to a tared, screw-top vial. Avoid open weighing boats for transport across the lab.

  • Cleanup:

    • Wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol).

    • Dispose of the Kimwipe immediately into solid hazardous waste (do not leave it on the bench to off-gas).

Protocol B: Waste Disposal

Improper disposal is a common compliance failure.

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, paper, solid residueDouble-bag in clear polyethylene bags. Label: "Toxic Solid - Nitropyridine Derivative".
Liquid Waste Reaction mother liquorsSegregated Organic Waste. Do not mix with oxidizers (Nitric acid/Peroxides) due to the aldehyde group.
Sharps Needles/SyringesStandard sharps container. Do not recap needles.
Diagram 2: Waste & Emergency Workflow

Visualizing the critical steps for spill response and disposal.

Waste_Workflow Event Event Trigger Spill Spill (>100mg) Event->Spill Routine Routine Waste Event->Routine Evacuate 1. Evacuate Area (Vapor Risk) Spill->Evacuate Segregate Segregate Stream Routine->Segregate PPE_Up 2. Don Laminate Gloves & Respirator Evacuate->PPE_Up Absorb 3. Absorb with Vermiculite (No Paper Towels) PPE_Up->Absorb Label Label: 'Toxic/Irritant' List: Nitropyridine Carbaldehyde Segregate->Label

Caption: Workflow for handling accidental spills versus routine waste disposal.

Part 6: References & Authority[5]

  • National Center for Biotechnology Information (PubChem). Compound Summary for Pyridine-2-carbaldehyde (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitropyridine derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.